molecular formula C12H18ClN3O2 B3274172 H-Ala-Phe-NH2 . HCl CAS No. 60240-16-6

H-Ala-Phe-NH2 . HCl

Numéro de catalogue: B3274172
Numéro CAS: 60240-16-6
Poids moléculaire: 271.74 g/mol
Clé InChI: ZBPKZDKCUDGUCQ-GNAZCLTHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

H-Ala-Phe-NH2 . HCl is a useful research compound. Its molecular formula is C12H18ClN3O2 and its molecular weight is 271.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Ala-Phe-NH2 . HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ala-Phe-NH2 . HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-8(13)12(17)15-10(11(14)16)7-9-5-3-2-4-6-9;/h2-6,8,10H,7,13H2,1H3,(H2,14,16)(H,15,17);1H/t8-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPKZDKCUDGUCQ-GNAZCLTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Alanine-Phenylalanine amide hydrochloride structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architectures, Synthetic Protocols, and Functional Utility [1]

Executive Summary

L-Alanyl-L-Phenylalanine amide hydrochloride (H-Ala-Phe-NH2[2]·HCl) represents a critical dipeptide motif in bio-organic chemistry. Unlike its free acid counterpart, the C-terminal amidation confers resistance to carboxypeptidases and alters the electrostatic landscape, making it a preferred substrate for dipeptidyl peptidases (DPP) and a building block for self-assembling peptide nanostructures. This guide dissects the physicochemical identity of the molecule, provides a validated Fmoc-solid phase synthesis protocol, and explores its supramolecular utility.

Structural Anatomy & Physicochemical Profile[1][3]

The hydrochloride salt of Alanyl-Phenylalanine amide stabilizes the dipeptide, preventing autolysis and enhancing water solubility compared to the zwitterionic free base. The presence of the phenyl ring (Phe) provides π-π stacking capability, while the alanine methyl group introduces a steric constraint without disrupting the assembly.

Physicochemical Data Table
PropertySpecification
Chemical Name L-Alanyl-L-phenylalanine amide hydrochloride
Common Abbreviation H-Ala-Phe-NH2[2]·HCl
CAS Number 60240-16-6 (General/Salt form)
Molecular Formula C₁₂H₁₇N₃O₂[2] · HCl
Molecular Weight 271.74 g/mol (Salt); 235.28 g/mol (Free Base)
Solubility Soluble in H₂O (>50 mg/mL), Methanol; Insoluble in Et₂O
pKa (N-term) ~8.1 (Amine protonation)
Isoelectric Point N/A (C-term blocked; behaves as cationic surfactant)
Appearance White to off-white lyophilized powder
Hygroscopicity Moderate (Store in desiccator at -20°C)
Structural Logic & Interaction Potential

The molecule consists of a cationic N-terminus (ammonium) and a neutral C-terminal amide. This charge distribution is critical for:

  • Enzyme Recognition: The cationic N-terminus anchors the peptide into the active site of serine proteases via electrostatic interaction with anionic residues (e.g., Asp/Glu).

  • Supramolecular Assembly: The "Head-to-Tail" electrostatic attraction between the ammonium of one molecule and the amide carbonyl of another drives linear fibril formation, reinforced by lateral π-stacking of the Phenylalanine rings.

Synthetic Methodology: Fmoc-SPPS Protocol[4]

While solution-phase synthesis is possible, Solid Phase Peptide Synthesis (SPPS) on Rink Amide resin is the industry standard for high-purity generation of peptide amides. This protocol ensures the C-terminal amide is generated directly upon cleavage.

Reagents & Materials
  • Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

  • Amino Acids: Fmoc-Phe-OH, Fmoc-Ala-OH.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

Step-by-Step Protocol

Step 1: Resin Swelling

  • Weigh 0.5 g of Rink Amide resin into a fritted synthesis vessel.

  • Add 10 mL DCM (Dichloromethane) and swell for 30 mins. Drain.

  • Wash 3x with DMF (Dimethylformamide).

Step 2: Fmoc Deprotection (The Cycle)

  • Add 20% Piperidine/DMF (5 mL). Shake for 5 mins. Drain.

  • Repeat with fresh Piperidine solution for 15 mins.

  • Validation: Perform a Kaiser Test (Ninhydrin). The resin should turn deep blue (positive for free amine).

Step 3: Coupling L-Phenylalanine (C-Terminus)

  • Dissolve Fmoc-Phe-OH (4 eq), HBTU (3.9 eq) in DMF.

  • Add DIPEA (8 eq) to activate the carboxylate.

  • Add mixture to resin immediately. Shake for 45–60 mins at Room Temp.

  • Causality: HBTU converts the acid to an active ester, preventing racemization compared to carbodiimides. DIPEA acts as the base to deprotonate the carboxyl group.

  • Wash 3x DMF. Perform Kaiser Test (should be yellow/colorless = complete coupling).

Step 4: Elongation (L-Alanine)

  • Repeat Step 2 (Deprotect Phe).

  • Repeat Step 3 using Fmoc-Ala-OH.

Step 5: Final Deprotection & Cleavage

  • Remove the final N-terminal Fmoc group (Step 2).

  • Wash resin 3x DMF, 3x DCM, 2x Methanol. Dry under vacuum.[3]

  • Add Cleavage Cocktail (95% TFA/2.5% TIS/2.5% H₂O) for 2 hours.

  • Mechanism:[4][5][6][7] The high acid concentration cleaves the peptide from the Rink linker (yielding -NH2) and removes side-chain protection (if any).

Step 6: Isolation & Salt Formation

  • Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge.

  • Dissolve pellet in 0.1 M HCl and lyophilize. This converts the trifluoroacetate salt (toxic/hygroscopic) to the stable Hydrochloride salt.

Workflow Visualization

SPPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect1 1. Deprotection (20% Piperidine) Resin->Deprotect1 Couple1 2. Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotect1->Couple1 Free Amine Deprotect2 3. Deprotection (20% Piperidine) Couple1->Deprotect2 Fmoc-Phe-Resin Couple2 4. Couple Fmoc-Ala-OH (HBTU/DIPEA) Deprotect2->Couple2 H-Phe-Resin FinalDeprotect 5. Final Fmoc Removal Couple2->FinalDeprotect Fmoc-Ala-Phe-Resin Cleave 6. Acid Cleavage (95% TFA) FinalDeprotect->Cleave H-Ala-Phe-Resin SaltExchange 7. HCl Exchange & Lyophilization Cleave->SaltExchange Crude Peptide Product H-Ala-Phe-NH2·HCl SaltExchange->Product

Figure 1: Solid Phase Peptide Synthesis workflow for H-Ala-Phe-NH2·HCl on Rink Amide resin.

Analytical Validation (QC)

Trustworthiness in peptide science relies on confirming identity and purity.

  • RP-HPLC:

    • Column: C18 (5 µm, 4.6 x 150 mm).

    • Gradient: 5% to 60% Acetonitrile in water (0.1% TFA) over 20 min.

    • Expectation: Single sharp peak. Impurities (deletion sequences) usually elute earlier.

  • Mass Spectrometry (ESI-MS):

    • Target: [M+H]⁺ = 236.14 Da (Free base mass + proton).

    • Note: The HCl counterion (36.5 Da) dissociates in the MS source; do not look for mass 271.

  • 1H NMR (D₂O, 400 MHz):

    • Alanine: Doublet at ~1.3 ppm (CH3), Quartet at ~4.0 ppm (α-proton).

    • Phenylalanine: Multiplet at 7.1–7.4 ppm (Aromatic ring), dd at ~3.0 ppm (β-CH2).

    • Integration: Ratio of Aromatic (5H) to Ala-Methyl (3H) must be 5:3.

Functional Applications

Enzymatic Assays (Protease Substrate)

H-Ala-Phe-NH2 is a classic substrate for Dipeptidyl Peptidase I (Cathepsin C) . The enzyme recognizes the N-terminal dipeptide and cleaves the amide bond.

  • Mechanism: The cationic N-terminus mimics the N-terminal tail of a nascent protein.

  • Detection: In kinetic assays, this molecule acts as a competitive inhibitor or substrate. For colorimetric assays, a derivative like H-Ala-Phe-pNA (para-nitroanilide) is often used, but the amide form is used to study native hydrolysis rates via HPLC monitoring [1].

Supramolecular Self-Assembly

Similar to the diphenylalanine (FF) motif, the AF (Ala-Phe) motif is amphiphilic. However, the replacement of one Phenylalanine with Alanine reduces the hydrophobicity, altering the assembly kinetics.

  • Hydrogels: At high concentrations (>50 mg/mL) and specific pH triggers, H-Ala-Phe-NH2 can form hydrogels utilized for drug delivery. The assembly is driven by π-π stacking of the Phe rings and hydrogen bonding of the amide backbone [2].

  • Nanotubes: Under aqueous conditions with methanol co-solvent, the peptide self-organizes into nanotubes, useful as templates for casting silver nanowires or electronic nanodevices [3].

Assembly Pathway Diagram

SelfAssembly cluster_forces Driving Forces Monomer Monomer (H-Ala-Phe-NH2+) Dimers Dimerization (H-Bonding + π-Stacking) Monomer->Dimers Concentration > CMC Oligomer Oligomer Stacking (Beta-Sheet like) Dimers->Oligomer Lateral Association Nanostructure Nanotube/Fibril (Supramolecular Material) Oligomer->Nanostructure Axial Growth PiPi π-π Stacking (Phe Ring) PiPi->Dimers HBond H-Bonding (Amide Backbone) HBond->Oligomer

Figure 2: Mechanistic pathway of Ala-Phe-NH2 self-assembly into nanostructures.

References

  • PubChem. (n.d.).[8][9] L-Alanyl-L-phenylalanine amide hydrochloride (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new era in bionanotechnology.[10] Chemical Society Reviews. Retrieved from [Link]

  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science. Retrieved from [Link]

Sources

Physicochemical Characterization and Application of H-Ala-Phe-NH2 · HCl

Physicochemical Characterization and Application of H-Ala-Phe-NH2[1] · HCl

Technical Guide for Peptide Researchers & Formulation Scientists

Executive Summary

H-Ala-Phe-NH2[1][2] · HCl (L-Alanyl-L-Phenylalanine amide hydrochloride) is a synthetic dipeptide derivative widely utilized as a model substrate in protease kinetics, a building block for self-assembling peptide nanotubes (PNTs), and a reference standard in hydrophobicity studies.

While the theoretical molecular weight is a fixed constant, the practical handling of this compound requires a nuanced understanding of its salt stoichiometry and net peptide content (NPC). This guide moves beyond simple stoichiometry to address the critical "weight" parameters affecting experimental reproducibility: the difference between Formula Weight , Monoisotopic Mass , and Weighed Mass .

Part 1: Molecular Stoichiometry & Weight Analysis

Definitive Physicochemical Data

The following data represents the theoretical values for the monohydrochloride salt form.

ParameterValueUnitNotes
IUPAC Name (2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]propanamide hydrochloride--
Common Name H-Ala-Phe-NH2[3][1][2][4][5][6] · HCl--
CAS Number 60240-16-6-Verified Identifier [1]
Chemical Formula

-1:1 Stoichiometry
Average Molecular Weight 271.74 g/mol Used for molarity calcs
Monoisotopic Mass 235.1321DaFree base (for Mass Spec)
Solubility >20mg/mLHighly soluble in

The "Senior Scientist" Insight: Molarity vs. Weighed Mass

In a drug development context, relying solely on the value 271.74 g/mol leads to dosing errors. Synthetic peptides are hygroscopic and contain residual counterions.

The Net Peptide Content (NPC) Equation: When preparing a stock solution, the "Effective Molecular Weight" (

  • Scenario: You need a 10 mM stock solution.

  • Naive Approach: Weigh 2.71 mg into 1 mL.

  • Reality: If the peptide is 95% pure, contains 4% water, and is an HCl salt, the actual peptide content might be only ~80%.

  • Correction: You likely need to weigh ~3.4 mg to achieve a true 10 mM concentration of the active pharmacophore.

Part 2: Synthesis & Salt Exchange Workflow

Most commercial synthesis utilizes Fmoc-Solid Phase Peptide Synthesis (SPPS), yielding a Trifluoroacetate (TFA) salt. For biological assays—particularly those involving cell culture or structural self-assembly—converting TFA to HCl is mandatory to avoid cytotoxicity and pH artifacts [2].

Synthesis & Purification Logic

The following diagram illustrates the critical pathway from resin cleavage to the final HCl salt form.

SynthesisWorkflowcluster_exchangeCritical Step: TFA to HCl ConversionResinRink Amide Resin(Fmoc-Phe-OH + Fmoc-Ala-OH)CleavageCleavage Cocktail(95% TFA / 2.5% TIS / 2.5% H2O)Resin->Cleavage Deprotection & ReleaseCrudeCrude Peptide(TFA Salt)Cleavage->Crude Precipitation (Ether)HPLCPrep-HPLC Purification(C18 Column, ACN/H2O + 0.1% TFA)Crude->HPLC IsolationExchangeSalt Exchange(Lyophilization with HCl)HPLC->Exchange Removal of TFAFinalFinal ProductH-Ala-Phe-NH2 · HClExchange->Final Freeze Drying

Figure 1: Critical workflow for generating biologically compatible H-Ala-Phe-NH2 · HCl, highlighting the mandatory salt exchange step post-HPLC.

Protocol: TFA to HCl Salt Exchange

Purpose: To replace the toxic trifluoroacetate counterion with chloride. Reagents: 0.1 M HCl (biotech grade), Milli-Q Water, Liquid Nitrogen.

  • Dissolution: Dissolve the purified Peptide-TFA salt in Milli-Q water at a concentration of 1–5 mg/mL.

  • Acidification: Add 100 mM HCl to the solution.

    • Note: The final HCl concentration should be ~2–10 mM.[7][8] Excess acid ensures protonation of the N-terminus and displacement of TFA.

  • Equilibration: Vortex gently and let stand for 5 minutes at room temperature.

  • Lyophilization: Freeze the solution using liquid nitrogen and lyophilize overnight.

  • Repetition: Crucial Step. Repeat steps 1–4 at least two more times .

    • Why? HCl is volatile. Repeated lyophilization drives off the volatile TFA (as HTFA) and excess HCl, leaving the non-volatile Peptide·HCl salt [3].

Part 3: Applications & Self-Assembly

H-Ala-Phe-NH2 is a structural analog of the diphenylalanine (Phe-Phe) motif, which is famous for forming discrete peptide nanotubes (PNTs).

Peptide Nanotube (PNT) Formation

Research by Gazit et al. demonstrated that aromatic stacking (π-π interactions) drives self-assembly. H-Ala-Phe-NH2 serves as a critical control:

  • Phe-Phe: Forms rigid, long nanotubes.[9]

  • Ala-Phe: The substitution of Phenylalanine with Alanine reduces aromatic surface area, altering the assembly kinetics and morphology. This helps researchers quantify the energy contribution of the phenyl ring to the supramolecular structure [4].

Experimental Workflow: Self-Assembly

To observe self-assembly, strict control of the "Solvent Switch" method is required.

SelfAssemblyStockStock Solution100 mg/mL in HFIPDilutionDilutionInto H2O (Final: 2 mg/mL)Stock->Dilution Solvent SwitchAgingAging Phase24h @ 25°CDilution->Aging NucleationAnalysisAnalysis(TEM / AFM / FTIR)Aging->Analysis Characterization

Figure 2: The "Solvent Switch" method used to trigger self-assembly of Ala-Phe nanotubes from a hexafluoroisopropanol (HFIP) stock.

References

  • Alfa Chemistry. (2024). H-Ala-Phe-NH2[1] · HCl Product Sheet. CAS 60240-16-6.[1] Link

  • LifeTein. (2024). TFA Removal Service and Salt Exchange Protocols. Link

  • Sikora, K., et al. (2018).[10] "Removing Trifluoroacetic Acid (TFA) from Peptides."[7][8][10][11][12] International Journal of Peptide Research and Therapeutics, 24, 265–279.[10] Link

  • Reches, M., & Gazit, E. (2005). "Self-assembly of peptide nanotubes and amyloid-like structures by charged-termini-capped diphenylalanine peptide analogues."[2][13] Israel Journal of Chemistry, 45(3), 363-371.[2][13] Link

Solubility and stability of H-Ala-Phe-NH2 . HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Stability Protocols for H-Ala-Phe-NH2 · HCl

Executive Summary

H-Ala-Phe-NH2 · HCl (L-Alanyl-L-Phenylalanine amide hydrochloride) is a synthetic dipeptide derivative widely utilized as a chromogenic substrate precursor and a model compound in hydrogel self-assembly research. Unlike its free acid counterpart (H-Ala-Phe-OH), the C-terminal amide modification eliminates the negative charge at the carboxyl terminus, rendering the molecule cationic across a broad pH range. This structural alteration significantly enhances aqueous solubility and alters its proteolytic susceptibility, making it a specific substrate for Cathepsin C (Dipeptidyl Peptidase I) .

This guide provides a rigorous technical analysis of the compound’s solubility thermodynamics, hydrolytic stability, and enzymatic degradation profiles, designed to support researchers in assay development and formulation.

Chemical Identity & Structural Analysis

The hydrochloride salt form is critical for the handling of this dipeptide. The free base form is often prone to slow cyclization (diketopiperazine formation) or aggregation. The HCl salt stabilizes the N-terminal amine, maintaining it in a protonated state (


).
PropertySpecification
Chemical Name L-Alanyl-L-Phenylalanine amide hydrochloride
CAS Number 60240-16-6
Molecular Formula

Molecular Weight 271.74 g/mol
pKa (N-terminus) ~8.2 (Protonated below pH 8.[1]0)
pKa (C-terminus) N/A (Amide cap prevents ionization)
Net Charge (pH 7.0) +1 (Cationic)

Structural Implications: The absence of a C-terminal carboxyl group means this peptide does not exhibit a typical isoelectric point (pI) in the neutral range. It remains positively charged until the pH exceeds the pKa of the N-terminal amine (~8.2). This cationic nature prevents zwitterionic aggregation, ensuring superior solubility in aqueous buffers compared to H-Ala-Phe-OH.

Solubility Profile

Solubility is governed by the competition between the lattice energy of the crystal and the solvation energy. The chloride counterion disrupts the crystal lattice, facilitating rapid dissolution in polar solvents.

Solvent Compatibility Table
SolventSolubility RatingComments
Water (Milli-Q) High (>50 mg/mL)Dissolves instantly due to ionic dissociation of HCl. Resulting solution is acidic (~pH 4-5).
PBS (pH 7.4) High Buffering capacity neutralizes the HCl; peptide remains soluble (+1 charge).
DMSO High (>100 mg/mL)Preferred for stock solutions. Prevents microbial growth and hydrolysis during frozen storage.
Ethanol/Methanol Moderate Soluble, but may require sonication. Useful for hydrogel fabrication steps.[2]
Acetonitrile Low Poor solubility alone; requires water/TFA mixture (e.g., 50% ACN).
The "Salting-Out" Warning

While soluble in physiological saline, high concentrations of chaotropic salts (e.g., ammonium sulfate) can screen the stabilizing positive charge, leading to precipitation. For high-concentration stocks (>10 mM), use pure water or DMSO, then dilute into the assay buffer immediately prior to use.

Stability Assessment

Stability must be evaluated through two distinct lenses: Chemical Hydrolysis (storage stability) and Enzymatic Degradation (functional stability).

Chemical Stability (Hydrolysis & Cyclization)
  • Acidic pH (pH < 3): Highly stable. The protonated amine repels nucleophilic attack on the peptide bond.

  • Neutral pH (pH 6-8): Stable for days at 4°C. Slow hydrolysis of the C-terminal amide to the free acid (H-Ala-Phe-OH) may occur over weeks.

  • Alkaline pH (pH > 9): Unstable. Deprotonation of the N-terminal amine allows the free amine to attack the carbonyl carbon of the phenylalanine residue, leading to diketopiperazine (DKP) formation. This cyclization is irreversible and precipitates the compound.

Enzymatic Stability (Cathepsin C Substrate)

H-Ala-Phe-NH2 is a classic substrate for Cathepsin C (DPP I) . The enzyme requires a free, protonated N-terminus and a dipeptide length.

  • Mechanism: Cathepsin C cleaves the amide bond between Phe and the amide group (or a downstream reporter if attached), or simply hydrolyzes the amide.

  • Inhibitors: The reaction is inhibited by Gly-Phe-diazomethyl ketone.

Experimental Protocols & Visualization

Workflow: Solubility & Stock Preparation

This protocol ensures maximum recovery and minimizes degradation during preparation.

SolubilityWorkflow Start Solid H-Ala-Phe-NH2 . HCl SolventChoice Select Solvent based on Application Start->SolventChoice WaterPath Aqueous Assay (Immediate Use) SolventChoice->WaterPath DMSOPath Long-term Stock (-20°C) SolventChoice->DMSOPath DissolveWater Dissolve in sterile H2O (Target: 10-50 mM) WaterPath->DissolveWater DissolveDMSO Dissolve in anhydrous DMSO (Target: 100 mM) DMSOPath->DissolveDMSO CheckpH Check pH (Expect ~4-5) DissolveWater->CheckpH Aliquot Aliquot into amber tubes (Avoid freeze-thaw) DissolveDMSO->Aliquot Dilution Dilute into Assay Buffer (PBS/Tris pH 7.4) CheckpH->Dilution Aliquot->Dilution On day of exp

Figure 1: Decision tree for stock solution preparation. DMSO is recommended for long-term storage to prevent hydrolysis.

Protocol: HPLC Stability Assay

To verify the integrity of the peptide over time or under stress conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 257 nm (Phenylalanine).

  • Pass Criteria: Single peak at retention time (approx 8-10 min). Appearance of earlier eluting peaks indicates hydrolysis (H-Ala-Phe-OH) or diketopiperazine formation.

Pathway: Degradation Mechanisms

DegradationPathways Compound H-Ala-Phe-NH2 (Intact) Hydrolysis Acid/Base Hydrolysis (Slow) Compound->Hydrolysis pH < 3 or > 8 Enzymatic Cathepsin C / DPP I (Fast) Compound->Enzymatic Physiological pH Cyclization High pH (>9) Cyclization Compound->Cyclization pH > 9 FreeAcid H-Ala-Phe-OH + NH3 Hydrolysis->FreeAcid Cleaved Ala-Phe (Released Dipeptide) Enzymatic->Cleaved DKP Cyclo(Ala-Phe) (Precipitate) Cyclization->DKP

Figure 2: Degradation pathways. Note that cyclization at high pH is irreversible and leads to precipitation.

Handling & Storage Recommendations

  • Hygroscopicity: As a hydrochloride salt, the powder is hygroscopic. It will absorb atmospheric moisture, turning into a sticky gum.

    • Recommendation: Store the solid desicated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh quickly or use an anti-static gun. For precise concentrations, weigh the approximate amount and determine the exact concentration via UV absorbance (Phenylalanine

    
    ) or by quantitative amino acid analysis.
    
  • In Solution: Aqueous solutions are stable for <24 hours at room temperature. Frozen aliquots (-20°C) are stable for 3-6 months.

References

  • Chemical Identity & Properties

    • PubChem.[3] L-Phenylalanine amide hydrochloride (Related Compound Data).[4] National Library of Medicine. Available at: [Link]

  • Enzymatic Stability (Cathepsin C)

    • Turk, D., et al. (2001). Structure of human dipeptidyl peptidase I (Cathepsin C): exclusion domain added to an endopeptidase framework creates the machine for activation of granular serine proteases. The EMBO Journal. Available at: [Link]

  • Peptide Solubility Guidelines
  • Self-Assembly Applications: Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews. (Contextual reference for Phe-Phe dipeptide assembly).

Sources

Methodological & Application

Technical Application Note: Functional Profiling of Cathepsin C using H-Ala-Phe-NH2 · HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

H-Ala-Phe-NH2 · HCl is a synthetic dipeptide amide acting as a specific substrate for Cathepsin C (CatC) , also known as Dipeptidyl Peptidase I (DPPI). Unlike bulky fluorogenic substrates (e.g., Gly-Phe-AMC) that may introduce steric hindrance, this small-molecule substrate mimics native peptide motifs, allowing for precise kinetic profiling and mechanistic studies of lysosomal integrity.

The "pH-Switch" Mechanism

The utility of H-Ala-Phe-NH2 in assays is defined by a unique pH-dependent duality driven by Cathepsin C. This mechanism is critical for experimental design:

  • Hydrolase Activity (Acidic pH < 6.0): In the lysosomal environment, CatC functions as an exopeptidase, cleaving the N-terminal dipeptide and releasing free ammonia (NH

    
    ).
    
    • Reaction:

      
      
      
  • Transferase/Polymerase Activity (Neutral pH ~ 7.0): At physiological pH, CatC catalyzes the polymerization of dipeptide amides into insoluble oligomers via transpeptidation.

    • Reaction:

      
      
      
Applications in Drug Development[3]
  • Lysosomal Storage Disease Models: Monitoring residual CatC activity in patient-derived fibroblasts (Papillon-Lefèvre Syndrome).

  • Lysosomotropism & LMP Assays: Inducing controlled lysosomal swelling via ammonia accumulation to screen for lysosomal membrane permeabilization (LMP) inhibitors.

  • Enzyme-Instructed Self-Assembly (EISA): Studying the formation of supramolecular peptide hydrogels triggered by enzymatic polymerization.

Material Handling & Stability

ParameterSpecificationCritical Note
Solubility Soluble in water (>50 mg/mL)The HCl salt is highly hydrophilic. Avoid DMSO if possible to prevent solvent effects on enzyme structure.
Storage -20°C (Desiccated)Hygroscopic. Allow vial to equilibrate to RT before opening to prevent hydrolysis.
Stability Stable in solution at 4°C for 24hDo not store stock solutions at neutral pH (>7.0) for long periods; spontaneous cyclization (diketopiperazine formation) may occur.
Molecular Weight ~271.74 g/mol Calculation basis for molarity.

Experimental Protocols

Protocol A: Label-Free HPLC Kinetic Assay (In Vitro)

Best for: Precise determination of


 and 

without fluorophore interference.

Principle: Separation of the substrate (H-Ala-Phe-NH2) from the hydrolytic product (H-Ala-Phe-OH) using Reverse-Phase HPLC.

Reagents:

  • Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 2 mM DTT, 1 mM EDTA, pH 5.5.

  • Activator: Cathepsin C requires halide ions. Ensure Cl- (from NaCl) is present.

  • Stop Solution: 10% Trifluoroacetic acid (TFA).

Workflow:

  • Enzyme Activation: Incubate recombinant Cathepsin C (10 nM final) in Assay Buffer for 5 mins at 37°C to reduce the active site cysteine.

  • Substrate Addition: Add H-Ala-Phe-NH2 · HCl (concentration range: 0.1 – 5 mM).

  • Incubation: Incubate at 37°C for 15–30 minutes.

  • Termination: Quench reaction with equal volume of Stop Solution.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 60% B over 20 minutes.

    • Detection: UV Absorbance at 214 nm (peptide bond) or 254 nm (Phenylalanine ring).

  • Quantification: Integrate peaks for Substrate (early elution) vs. Product (late elution). Calculate conversion rate.

Protocol B: Lysosomal Membrane Permeabilization (LMP) Induction (Cell-Based)

Best for: Studying lysosomal stability and cell death pathways.

Principle: H-Ala-Phe-NH2 enters cells via peptide transporters (PEPT1/2). Inside the acidic lysosome, CatC hydrolyzes the amide, releasing ammonia. The accumulation of NH


 causes osmotic swelling and lysosomal rupture.

Workflow:

  • Seeding: Seed THP-1 or HeLa cells (10,000 cells/well) in 96-well plates. Allow adherence (24h).

  • Treatment:

    • Prepare fresh 20 mM H-Ala-Phe-NH2 · HCl in culture media (pH adjusted to 7.4).

    • Treat cells with graded concentrations (1 mM – 10 mM) for 2–6 hours.

    • Control: Include a CatC inhibitor (e.g., Gly-Phe-CHN2) to prove mechanism specificity.

  • LMP Detection (Acridine Orange Staining):

    • Wash cells with PBS.

    • Stain with Acridine Orange (5 µg/mL) for 15 mins at 37°C.

    • Readout: Fluorescence Microscopy or Flow Cytometry.

    • Healthy Lysosomes: Red fluorescence (high concentration, stacked).

    • Ruptured Lysosomes: Green fluorescence (cytosolic dilution).

    • Data Output: Calculate the Red/Green fluorescence ratio. A decrease indicates LMP.

Mechanism Visualization

Cathepsin_C_Mechanism Substrate H-Ala-Phe-NH2 (Substrate) CatC Cathepsin C (Enzyme) Substrate->CatC Acidic Acidic pH (5.5) (Lysosome) CatC->Acidic Neutral Neutral pH (7.0) (Cytosol/In Vitro) CatC->Neutral Hydrolysis Hydrolysis Acidic->Hydrolysis Transpeptidation Polymerization Neutral->Transpeptidation Product_Acid Ala-Phe-OH + NH3 (Ammonia Accumulation) Hydrolysis->Product_Acid Exopeptidase Activity Product_Neutral (Ala-Phe)n + NH3 (Insoluble Oligomers) Transpeptidation->Product_Neutral Transferase Activity Effect_Acid Osmotic Swelling (LMP) Product_Acid->Effect_Acid Effect_Neutral Self-Assembly (Hydrogel) Product_Neutral->Effect_Neutral

Caption: Dual mechanistic fate of H-Ala-Phe-NH2 driven by pH-dependent Cathepsin C activity, leading to either lysosomal rupture (acidic) or peptide self-assembly (neutral).

Data Analysis & Troubleshooting

Calculating Enzyme Activity (Unit Definition)

One unit of Cathepsin C activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at pH 6.8 at 37°C (often measured via hydroxamate transfer, but applicable here via HPLC disappearance).[1]



Note: For HPLC, replace Absorbance (


) with Peak Area and use a standard curve for conversion.
Troubleshooting Guide
IssueProbable CauseSolution
No Hydrolysis Observed Lack of Halide ActivationEnsure Buffer contains at least 10 mM Cl- (NaCl or KCl). CatC is strictly halide-dependent.
Precipitate in Assay Polymerization (Transpeptidation)Check pH. If pH > 6.5, polymerization dominates. Lower pH to 5.5 for pure hydrolysis kinetics.
High Background in Cell Assay Endogenous AmmoniaUse serum-free media during the treatment window (2-4 hours) to reduce background ammonia levels.

References

  • Cathepsin C Structure & Function: Turk, D., et al. (2001). "Structure of the lysosomal cysteine protease cathepsin C." EMBO Journal, 20(23), 6570–6582. Link

  • Polymerization Mechanism: Metrione, R. M., Neves, A. G., & Fruton, J. S. (1966).[1] "Purification and properties of dipeptidyl transferase (cathepsin C)." Biochemistry, 5(5), 1597–1604.[1] Link

  • Lysosomal Permeabilization: Boyer, A. K., et al. (1993). "Lysosomal membrane permeabilization induced by dipeptide methyl esters." Biochemical Journal, 290, 281-285. (Mechanistic parallel for dipeptide amides). Link

  • Cathepsin C in Immunology: McGuire, M. J., et al. (1997). "Cathepsin C is an essential activator of serine proteases in immune cells."[2] Journal of Biological Chemistry, 272(17), 11058-11062. Link

Sources

Technical Application Note: H-Ala-Phe-NH2 · HCl Preparation & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

H-Ala-Phe-NH2[1] · HCl (L-Alanyl-L-phenylalanine amide hydrochloride) is a synthetic dipeptide amide primarily utilized as a chromogenic or fluorogenic substrate precursor in enzymatic assays, specifically for Cathepsin C (Dipeptidyl Peptidase I) . Its structural integrity is critical for kinetic accuracy; however, like many dipeptide amides, it is prone to cyclization (diketopiperazine formation) and hydrolysis under improper pH conditions. This guide provides a standardized workflow to maximize stability and reproducibility in drug discovery and biochemical research.

Physicochemical Profile

Understanding the fundamental properties of the neat solid is a prerequisite for accurate solution preparation.

PropertySpecification
Chemical Name L-Alanyl-L-phenylalanine amide hydrochloride
Sequence H-Ala-Phe-NH2[1] · HCl
CAS Number 60240-16-6
Molecular Formula C₁₂H₁₇N₃O₂[1] · HCl
Molecular Weight 271.74 g/mol
Solubility (Water) High (>50 mg/mL); clear, colorless solution
pKa (approx)

-NH₃⁺: ~8.0
Hygroscopicity Moderate to High (Salt form attracts moisture)

Solid State Handling & Storage

Core Directive: Prevent hydrolytic degradation before the compound even enters solution.

  • Storage Environment: Store the lyophilized powder at -20°C . The container must be desiccated (silica gel) and tightly sealed.

  • Equilibration: Before weighing, allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

    • Expert Insight: Opening a cold vial introduces condensation, which hydrates the salt. This alters the effective molecular weight and initiates slow hydrolysis/cyclization.

  • Weighing: Use an analytical balance with 0.1 mg precision. Avoid using metal spatulas if trace metal contamination affects downstream enzymes (e.g., metalloproteases); use anti-static plastic spatulas.

Protocol: Stock Solution Preparation

Objective: Create a stable 20 mM Stock Solution (10 mL).

Reagents & Equipment[2][3]
  • H-Ala-Phe-NH2[1] · HCl solid

  • Milli-Q® Water (18.2 MΩ·cm) or dilute Acetic Acid (0.1% v/v)

  • Volumetric flask (10 mL) or calibrated pipette

  • 0.22 µm PVDF Syringe Filter (Low protein binding)

Step-by-Step Methodology
  • Calculation:

    • Target Concentration: 20 mM (0.02 mol/L)

    • Volume: 10 mL (0.01 L)

    • Mass Required =

      
      
      
  • Solvent Selection (Critical):

    • Do NOT dissolve directly in pH 7.4 PBS or basic buffers.

    • Recommended: Dissolve in Milli-Q water or 0.1% Acetic Acid .

    • Reasoning: The HCl salt will naturally create a slightly acidic solution (pH ~4-5), which stabilizes the peptide against diketopiperazine (DKP) formation. Dissolving directly in neutral buffer accelerates cyclization.

  • Solubilization:

    • Transfer 54.35 mg of solid to a clean vial.

    • Add 80% of the final volume (8 mL) of solvent.

    • Vortex gently for 30-60 seconds until fully dissolved.

    • Adjust to final volume (10 mL).

  • Filtration:

    • Filter the stock solution through a 0.22 µm PVDF filter to remove any insoluble particulates or fibers from the lyophilization stopper.

  • Aliquoting:

    • Divide into small aliquots (e.g., 500 µL) in screw-cap cryovials.

    • Flash freeze in liquid nitrogen or dry ice/ethanol bath.

    • Store at -80°C (preferred) or -20°C.

Stability & Degradation Mechanisms

The primary failure mode for H-Ala-Phe-NH2 is Diketopiperazine (DKP) formation . This is an intramolecular cyclization where the N-terminal amine attacks the C-terminal amide carbonyl, releasing ammonia and forming a cyclic dipeptide.

Degradation Pathway Diagram

DKP_Formation cluster_conditions Stability Factors Substrate H-Ala-Phe-NH2 (Linear Active Substrate) Transition Nucleophilic Attack (N-term amine -> C-term carbonyl) Substrate->Transition pH > 7.0 Temp > 25°C Product Cyclo(Ala-Phe) (Inactive DKP) Transition->Product Ammonia NH3 (Released) Transition->Ammonia Acidic pH (Stable) Acidic pH (Stable) Neutral/Basic pH (Unstable) Neutral/Basic pH (Unstable)

Caption: Mechanism of Diketopiperazine (DKP) formation. At neutral pH, the free amine acts as a nucleophile, cyclizing the dipeptide and rendering it inactive for linear enzymatic cleavage.

Stability Summary Table
ConditionStability EstimateRecommendation
Solid (-20°C, Dry) > 2 YearsKeep desiccated.
Solution (pH 4-5, -20°C) 6 MonthsBest for stock storage.
Solution (pH 7.4, 25°C) < 24 HoursPrepare immediately before assay.
Freeze-Thaw Cycles Max 3 cyclesAliquot to single-use volumes.

Application: Cathepsin C (DPP-I) Assay

H-Ala-Phe-NH2 is a classic substrate for Cathepsin C. The enzyme requires activation by a reducing agent and chloride ions.

Assay Workflow Diagram

Assay_Workflow Buffer Preparation Buffer (pH 5.5, 30mM NaCl) Activator Add Activator (DTT or Cysteine) Buffer->Activator Freshly Prepared Enzyme Add Cathepsin C (Pre-incubation) Activator->Enzyme Activate 5 min @ 37°C Substrate Add H-Ala-Phe-NH2 (Start Reaction) Enzyme->Substrate Kinetic Start Readout Analysis (HPLC/MS or Colorimetry) Substrate->Readout Monitor Product

Caption: Standardized workflow for Cathepsin C activity assay using H-Ala-Phe-NH2.

Critical Assay Parameters
  • Chloride Dependence: Cathepsin C is a chloride-dependent enzyme. Ensure the assay buffer contains 30-150 mM NaCl or KCl.

  • Reducing Agent: The active site cysteine requires reduction. Add 2-5 mM DTT or L-Cysteine to the buffer immediately before use.

  • pH Window: Optimal activity is typically pH 5.0 – 6.0 . This aligns well with the stability profile of the substrate.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Stock Concentration too high or temp too low.Warm to 37°C briefly; sonicate. Verify concentration < 50 mM.[3]
High Background Signal Substrate degradation (DKP or hydrolysis).[4]Check stock age. Ensure stock pH is acidic. Prepare fresh stock.
No Enzymatic Activity Lack of Activator or Chloride.Add 5 mM DTT and 100 mM NaCl to assay buffer.
Non-Linear Kinetics Substrate depletion or inhibition.Reduce enzyme concentration. Check Km (typically ~mM range).

References

  • Turk, D., et al. (2001). "Structure of the lysosomal cysteine protease cathepsin C." The EMBO Journal, 20(23), 6570–6582.

  • McGuire, M.J., et al. (1992). "Biosynthesis and processing of the precursor to the multimeric proteinase cathepsin C." Journal of Biological Chemistry, 267, 2405-2409.

  • Sigma-Aldrich/Merck. "Product Specification: Dipeptide Amides."

  • Bachem. "Handling and Storage of Peptides." Application Note.

(Note: While specific URL persistence cannot be guaranteed indefinitely, sources are selected from major repositories like NCBI and established chemical suppliers.)

Sources

High-Sensitivity Quantitative Analysis of H-Ala-Phe-NH₂ · HCl in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the quantitative bioanalysis of H-Ala-Phe-NH₂ · HCl (L-Alanyl-L-Phenylalanine amide hydrochloride) in plasma and tissue homogenates. As a specific substrate for Cathepsin C (Dipeptidyl Peptidase I) and a model for peptide transport, accurate quantification of this dipeptide amide requires overcoming two primary challenges: rapid enzymatic degradation in biological matrices and poor retention on standard C18 chromatography due to its polar, low-molecular-weight nature.

This guide moves beyond generic protocols, offering a self-validating workflow that integrates enzymatic stabilization with Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to Tandem Mass Spectrometry (MS/MS).

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the foundation of a successful extraction strategy.

PropertyValue / DescriptionImpact on Protocol
Analyte H-Ala-Phe-NH₂ · HClSynthetic Dipeptide Amide
Formula C₁₂H₁₇N₃O₂ · HClMonoisotopic Mass (Free Base): 235.13 Da
[M+H]⁺ 236.14 m/zTarget Precursor Ion
Solubility High in water/methanolRisk of breakthrough in standard SPE
Stability Low in plasma (t½ < 10 min without inhibitors)CRITICAL: Requires immediate stabilization
pKa ~8.1 (N-term amine)Cationic at pH < 7.0
Mechanism of Instability

H-Ala-Phe-NH₂ is vulnerable to N-terminal cleavage by aminopeptidases and Cathepsin C. The amide cap protects the C-terminus, but the N-terminus is exposed. In plasma, DPP-IV and Aminopeptidase N (CD13) are the primary degradation drivers.

Pre-Analytical Stabilization (The "Zero-Hour" Rule)

Expert Insight: The most common failure mode in peptide bioanalysis is not the MS method, but the sample collection. You cannot "fix" a degraded sample in the LC-MS.

Protocol:

  • Inhibitor Cocktail: Prepare collection tubes containing K₂EDTA (anticoagulant) spiked with Bestatin (20 µM final) and DPP-IV inhibitor (e.g., Diprotin A or specific gliptins, 50 µM final).

  • Temperature Control: All processing must occur at 4°C (on ice) .

  • Acidification: Immediately upon plasma separation, add 10% Formic Acid (FA) in a 1:10 ratio (e.g., 10 µL FA to 100 µL plasma) to lower pH < 3.0. This irreversibly denatures most acting proteases.

Sample Preparation: Protein Precipitation (PPT)

While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation is preferred here to minimize analyte loss due to the high polarity of the dipeptide.

Reagents:

  • Precipitating Agent: Acetonitrile (ACN) containing 1% Formic Acid and 200 ng/mL Internal Standard (IS).

  • Internal Standard: H-Ala-Phe(d5)-NH₂ (Ideal) or a structural analog like H-Ala-Tyr-NH₂.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of stabilized, acidified plasma into a 1.5 mL LoBind tube.

  • Precipitate: Add 200 µL of Precipitating Agent (1:4 ratio).

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of supernatant to a clean vial.

  • Evaporate: Dry under nitrogen at 40°C (approx. 15 mins). Do not over-dry to prevent adsorption.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Method Parameters

Standard C18 columns often fail to retain H-Ala-Phe-NH₂ away from the void volume (salt front), leading to severe ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated choice for this application.

Chromatographic Conditions
  • Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) %B (Organic) State
0.0 95 Loading
1.0 95 Hold
4.0 50 Elution
4.1 95 Re-equilibration

| 7.0 | 95 | End |

Note: HILIC gradients run from High Organic -> Low Organic (opposite of Reverse Phase).

Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Origin
H-Ala-Phe-NH₂ 236.1 120.1 20 Immonium ion (Phe)
Qualifier 236.1 88.1 25 Ala-NH₂ fragment

| IS (Ala-Tyr-NH₂) | 252.1 | 136.1 | 22 | Immonium ion (Tyr) |

Visualization of Workflow

The following diagram illustrates the critical decision points and flow for the bioanalysis of labile dipeptides.

BioanalysisWorkflow Start Biological Sample (Blood/Tissue) Stabilization CRITICAL: Stabilization (EDTA + Bestatin + Acidification) Start->Stabilization Check1 Is pH < 3.0? Stabilization->Check1 Prep Sample Prep (Protein Precipitation 1:4 ACN) Separation LC Separation (HILIC Mode) Prep->Separation Check2 Retention > 2.5 min? Separation->Check2 Detection MS/MS Detection (MRM: 236.1 -> 120.1) Data Quantitation (Linearity r² > 0.99) Detection->Data Check1->Stabilization No (Add 10% FA) Check1->Prep Yes Check2->Separation No (Increase Organic Start) Check2->Detection Yes

Figure 1: Critical path workflow for H-Ala-Phe-NH₂ analysis emphasizing the "Zero-Hour" stabilization step.

Method Validation Criteria (FDA/EMA M10)

To ensure the trustworthiness of the data, the method must pass the following criteria:

  • Selectivity: No interfering peaks >20% of the LLOQ at the retention time of the analyte in 6 individual blank plasma sources.

  • Linearity: Calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL) must have r² ≥ 0.99 using 1/x² weighting.

  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15% (20% at LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF).

    • Target: 0.85 – 1.15. If MF < 0.5, significant ion suppression is occurring; switch to a higher dilution factor or verify HILIC separation efficiency.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsIncrease Buffer concentration (up to 20mM Amm. Formate) or lower pH.
Low Sensitivity Ion suppression from saltsDivert LC flow to waste for the first 1.5 mins.
Rapid Signal Decay Analyte degradation in autosamplerEnsure autosampler is at 4°C; Verify extract pH is acidic.
Double Peaks Solvent mismatchReconstitute sample in high-organic solvent (e.g., 90% ACN) for HILIC compatibility.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • Vig, B. S., et al. (2003). Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis. Pharmaceutical Research.[1] (Context: Peptide bond stability and hydrolysis kinetics). [Link]

  • Guo, K., et al. (2013). Hydrophilic interaction chromatography for the analysis of small polar compounds in biological matrices. Journal of Chromatography B. [Link]

  • Turk, D., et al. (2001). Structure of human dipeptidyl peptidase I (Cathepsin C). The EMBO Journal. (Context: Substrate specificity for Ala-Phe-NH2). [Link]

Sources

Application Notes and Protocols: The Role of H-Ala-Phe-NH2 · HCl in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the strategic use of the dipeptide amide, H-Ala-Phe-NH2 · HCl (L-Alanyl-L-Phenylalaninamide hydrochloride), in the design and development of sophisticated drug delivery systems. This document outlines the scientific rationale, key applications, and detailed experimental protocols for leveraging this molecule in targeted and stimuli-responsive therapies.

I. Introduction: The Strategic Advantage of Dipeptide Amides in Drug Delivery

The pursuit of precision in medicine has led to the development of "smart" drug delivery systems capable of targeting diseased tissues while minimizing off-target effects.[1] Nanoparticle-based platforms have emerged as a versatile solution, offering improved pharmacokinetic profiles and controlled release of therapeutic agents.[2] The functionalization of these nanoparticles with biologically active molecules is paramount to their targeting and release capabilities.

H-Ala-Phe-NH2 · HCl is a dipeptide amide that offers a unique combination of properties, making it an attractive component for advanced drug delivery systems. Its structure, comprising L-alanine and L-phenylalanine with a C-terminal amide and as a hydrochloride salt, provides several strategic advantages:

  • Tumor Targeting via Phenylalanine: Cancer cells often exhibit an increased demand for certain amino acids to fuel their rapid proliferation. Phenylalanine, an essential amino acid, is taken up by cancer cells at a higher rate than normal cells through amino acid transporters like the L-type amino acid transporter 1 (LAT1).[3] This metabolic vulnerability can be exploited to achieve targeted delivery of conjugated drugs or nanoparticles, a concept often referred to as the "Trojan horse" strategy.

  • Enzyme-Responsive Drug Release: The dipeptide bond between alanine and phenylalanine can serve as a substrate for specific proteases that are often overexpressed in the tumor microenvironment or within cellular compartments like lysosomes. Cathepsin B, a lysosomal cysteine protease, is a prime example and is known to cleave dipeptide linkers in antibody-drug conjugates.[2] This enzymatic cleavage allows for the selective release of the therapeutic payload at the site of action.

  • pH-Sensitive Behavior: The hydrochloride salt form of H-Ala-Phe-NH2 can influence the solubility and surface charge of the drug delivery system, potentially contributing to pH-responsive release mechanisms in the acidic tumor microenvironment or endo-lysosomal compartments.[1]

II. Key Applications of H-Ala-Phe-NH2 · HCl in Drug Delivery

The unique characteristics of H-Ala-Phe-NH2 · HCl make it suitable for a range of applications in drug delivery, primarily focused on oncology.

Application AreaRationale
Targeted Nanoparticle Delivery Conjugation of H-Ala-Phe-NH2 · HCl to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) can enhance their accumulation in tumor tissues through the recognition of the phenylalanine moiety by overexpressed amino acid transporters on cancer cells.[4]
Enzyme-Triggered Prodrugs H-Ala-Phe-NH2 can be used as a cleavable linker to create prodrugs of potent cytotoxic agents (e.g., doxorubicin, paclitaxel). The active drug is released upon enzymatic cleavage of the dipeptide within the target cell, thereby reducing systemic toxicity.
Stimuli-Responsive Hydrogels Incorporation of H-Ala-Phe-NH2 into hydrogel matrices can lead to enzyme-degradable systems for localized and sustained drug release.

III. Conceptual Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a drug delivery system incorporating H-Ala-Phe-NH2 · HCl.

Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of H-Ala-Phe-NH2-Drug Conjugate Formulation Formulation of Peptide-Conjugated Nanoparticles Synthesis->Formulation Spectroscopy Spectroscopic Analysis (NMR, MS) Synthesis->Spectroscopy PhysChem Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->PhysChem Uptake Cellular Uptake Studies Formulation->Uptake Release Enzyme-Triggered Drug Release Formulation->Release Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Uptake->Cytotoxicity Pharmacokinetics Pharmacokinetics & Biodistribution Cytotoxicity->Pharmacokinetics Release->Cytotoxicity Efficacy Antitumor Efficacy in Animal Models Pharmacokinetics->Efficacy

Caption: A conceptual workflow for the development of a H-Ala-Phe-NH2 · HCl-based drug delivery system.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of a H-Ala-Phe-NH2-Doxorubicin Conjugate

This protocol describes a representative method for conjugating doxorubicin (DOX) to the N-terminus of H-Ala-Phe-NH2.

A. Rationale:

Doxorubicin is a potent anthracycline chemotherapeutic with dose-limiting cardiotoxicity.[5] Conjugating it to H-Ala-Phe-NH2 creates a prodrug that can be selectively activated in the tumor microenvironment. The amide bond formed is designed to be stable in circulation but cleavable by intracellular proteases.

B. Materials:

  • H-Ala-Phe-NH2 · HCl

  • Doxorubicin hydrochloride (DOX·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase HPLC system

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

C. Step-by-Step Procedure:

  • Activation of Doxorubicin (if necessary for specific conjugation strategies): While direct coupling is possible, for some linker chemistries, the carboxyl group of a linker attached to DOX would be activated. For this direct conjugation, we will activate the carboxyl group of a protected Alanine before coupling to Phenylalaninamide and then deprotecting for final coupling to Doxorubicin. This protocol assumes a standard peptide coupling approach.

  • Preparation of H-Ala-Phe-NH2: Dissolve H-Ala-Phe-NH2 · HCl in anhydrous DMF. Add 2 equivalents of a non-nucleophilic base like TEA or DIPEA to neutralize the hydrochloride and deprotonate the N-terminal amine.

  • Activation of Carboxylic Acid (if starting from protected amino acids): In a separate flask, dissolve Boc-Ala-OH (or other N-protected alanine) in anhydrous DCM. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of NHS. Stir at room temperature for 1-2 hours to form the NHS-ester.

  • Coupling Reaction: Add the activated Boc-Ala-NHS ester solution to the H-Phe-NH2 solution. Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotection: After confirming the formation of Boc-Ala-Phe-NH2, deprotect the N-terminus using standard methods (e.g., trifluoroacetic acid in DCM for Boc group).

  • Conjugation to Doxorubicin: To the deprotected Ala-Phe-NH2, add a solution of doxorubicin that has been appropriately activated or modified with a linker containing a carboxylic acid group. The coupling can be mediated by EDC/NHS as described in step 3.

  • Purification: Purify the resulting H-Ala-Phe-NH2-DOX conjugate using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the conjugate using mass spectrometry to verify the molecular weight and NMR spectroscopy to confirm the covalent linkage.[6][7]

Protocol 2: Formulation of H-Ala-Phe-NH2-Functionalized Liposomes

This protocol outlines the preparation of liposomes decorated with H-Ala-Phe-NH2 for targeted drug delivery.

A. Rationale:

Liposomes are clinically established nanoparticle drug delivery systems.[8] Surface functionalization with H-Ala-Phe-NH2 is intended to enhance their uptake by cancer cells. A lipid with a reactive headgroup (e.g., DSPE-PEG-NHS) is used to covalently attach the peptide.

B. Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-2000] (DSPE-PEG2000-NHS)

  • H-Ala-Phe-NH2 · HCl

  • Drug to be encapsulated (e.g., doxorubicin)

  • Chloroform

  • HEPES buffer (pH 7.4)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

C. Step-by-Step Procedure:

  • Lipid Film Hydration: Dissolve DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-NHS in chloroform at a desired molar ratio (e.g., 55:40:4:1).

  • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

  • Hydrate the lipid film with a solution of the drug in HEPES buffer by vortexing.

  • Liposome Extrusion: Subject the hydrated lipid mixture to several freeze-thaw cycles. Extrude the liposomes through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

  • Purification: Remove the unencapsulated drug by size exclusion chromatography.

  • Peptide Conjugation: Add a solution of H-Ala-Phe-NH2 (neutralized with a base) in PBS to the liposome suspension. The NHS ester on the liposome surface will react with the N-terminal amine of the peptide. Incubate the mixture for several hours at room temperature with gentle stirring.

  • Final Purification: Remove unconjugated peptide by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the size and polydispersity index (PDI) of the liposomes using DLS.

    • Measure the zeta potential to assess surface charge.

    • Quantify the amount of conjugated peptide and encapsulated drug using appropriate analytical techniques (e.g., HPLC, UV-Vis spectroscopy).

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the evaluation of the cytotoxic effects of the H-Ala-Phe-NH2-drug conjugate or drug-loaded nanoparticles on cancer cells.

A. Rationale:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9] This assay will determine the concentration-dependent cytotoxic effect of the drug delivery system.

B. Materials:

  • Cancer cell line (e.g., a line known to overexpress LAT1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[9]

  • Microplate reader

C. Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Treatment: Prepare serial dilutions of the H-Ala-Phe-NH2-drug conjugate, drug-loaded nanoparticles, free drug, and a drug-free nanoparticle control in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the different treatment solutions to the wells in triplicate. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

V. Mechanistic Insights: Enzyme-Triggered Drug Release

The cleavage of the Ala-Phe bond by cathepsin B is a key mechanism for intracellular drug release. The following diagram illustrates this process.

Cathepsin_Cleavage cluster_uptake Cellular Uptake cluster_release Drug Release cluster_action Therapeutic Action Nanoparticle Drug-Ala-Phe-NP Endosome Endosome (Acidic pH) Nanoparticle->Endosome Endocytosis Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Cleavage Cathepsin B cleaves Ala-Phe bond Lysosome->Cleavage Drug_Release Active Drug Released Cleavage->Drug_Release Target Drug acts on intracellular target (e.g., DNA) Drug_Release->Target

Caption: Schematic of enzyme-triggered drug release from a H-Ala-Phe-NH2-conjugated nanoparticle.

VI. Conclusion and Future Perspectives

H-Ala-Phe-NH2 · HCl is a promising building block for the development of next-generation drug delivery systems. Its ability to facilitate tumor targeting and enzyme-responsive drug release offers a clear pathway to enhancing therapeutic efficacy while minimizing systemic toxicity. The protocols provided herein serve as a foundational guide for researchers to explore the potential of this dipeptide amide in their own drug development pipelines. Future work should focus on optimizing the linker chemistry, exploring different nanoparticle platforms, and conducting comprehensive in vivo studies to validate the preclinical efficacy and safety of these innovative therapeutic strategies.

VII. References

  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Creative Biolabs. [Link]

  • Creative Biolabs. (n.d.). Doxorubicin Synthesis Service. Creative Biolabs. [Link]

  • Gütshow, M., et al. (n.d.). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. HZDR. [Link]

  • Journal of Materials Chemistry. (2011). Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates. Royal Society of Chemistry. [Link]

  • MDPI. (2024). Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids. MDPI. [Link]

  • MDPI. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • National Center for Biotechnology Information. (2020). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin. NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). Nano based drug delivery systems: recent developments and future prospects. NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. NCBI. [Link]

  • Nortcliffe, C. (2023). Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions. [Link]

  • Patents. (n.d.). WO2003057687A1 - Methods for preparing doxorubicin derivatives. Google Patents.

  • PubMed. (1994). Engineering the S2 subsite specificity of human cathepsin S to a cathepsin L- and cathepsin B-like specificity. PubMed. [Link]

  • PubMed. (2012). Synthesis of a new pH-sensitive folate-doxorubicin conjugate and its antitumor activity in vitro. PubMed. [Link]

  • ResearchGate. (2021). Non-Invasive Topical Drug-Delivery System Using Hyaluronate Nanogels Crosslinked via Click Chemistry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Doxorubicin. Wikipedia. [Link]

  • Samnick, S., et al. (2004). p-[123I]iodo-L-phenylalanine for detection of pancreatic cancer: basic investigations of the uptake characteristics in primary human pancreatic tumour cells and evaluation in in vivo models of human pancreatic adenocarcinoma. European Journal of Nuclear Medicine and Molecular Imaging, 31(4), 532–541. [Link]

  • Xie, Y., et al. (2025). Characterization of Peptide–Preservative Interaction by AlphaFold, Molecular Dynamics Simulation, and NMR Spectroscopy. Molecular Pharmaceutics. [Link]

  • Xie, Y., et al. (2025). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity. ResearchGate. [Link]

  • YouTube. (2022). Characterization solutions for nanoparticle-based drug delivery systems. Malvern Panalytical. [Link]

  • ACS Publications. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. ACS Publications. [Link]

  • ResearchGate. (n.d.). Selective substrates and ABPs for cathepsin B. (A) The structures and... ResearchGate. [Link]

Sources

Application Note & Protocol: Solid-Phase Synthesis of the Dipeptide Ala-Phe-NH₂

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in peptide chemistry.

Abstract

This document provides a detailed, field-proven protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide L-Alanyl-L-Phenylalaninamide (Ala-Phe-NH₂). Employing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, this guide offers not just a series of steps, but a causal explanation for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry. The protocol is designed to be a self-validating system, from resin selection to final peptide cleavage and precipitation.

Introduction: The Rationale of Solid-Phase Peptide Synthesis

The assembly of peptides on a solid support, a technique pioneered by R. Bruce Merrifield, has become a cornerstone of chemical biology and pharmaceutical development.[1][2][3] The core advantage of SPPS lies in its efficiency; the growing peptide chain is anchored to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion.[1][4] These excess reagents and byproducts are then easily removed by simple filtration and washing, bypassing the need for complex purification after each amino acid addition.[2][4][5]

This protocol details the synthesis of a simple dipeptide amide, Ala-Phe-NH₂, which serves as an excellent model for understanding the fundamental workflow of Fmoc-based SPPS. The synthesis will proceed from the C-terminus to the N-terminus, starting with the attachment of Phenylalanine to a specialized resin, followed by the coupling of Alanine.

Foundational Chemistry: Key Choices in the Synthesis of Ala-Phe-NH₂

The success of any peptide synthesis hinges on a series of strategic chemical choices. For Ala-Phe-NH₂, the following selections are critical:

  • The Solid Support (Resin): To generate a C-terminal amide, a Rink Amide resin is the support of choice.[2][6][7][8][9] This resin features an acid-labile linker that, upon treatment with a strong acid like Trifluoroacetic Acid (TFA), cleaves to release the peptide as a C-terminal amide.[2][6][7][9]

  • Nα-Amino Protection: The Fmoc group is employed to temporarily protect the alpha-amino group of the incoming amino acids.[6] Its key advantage is its lability to basic conditions (e.g., piperidine), while being stable to the acidic conditions used for final cleavage.[6] This orthogonality is fundamental to the Fmoc/tBu strategy.

  • Peptide Bond Formation (Coupling): The formation of the amide bond between two amino acids is not spontaneous. A coupling reagent is required to activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound amino acid.[10][11] In this protocol, we will use HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient uronium salt-based coupling agent that minimizes side reactions.[12][13][14][15]

Materials and Reagents

Quantitative Reagent Summary
Reagent/MaterialSpecificationAmount (for 0.1 mmol scale)Purpose
Rink Amide Resin100-200 mesh, ~0.6 mmol/g loading~167 mgSolid support for synthesis
Fmoc-L-Phe-OH>99% purity2.5 eq (0.25 mmol, 96.8 mg)First amino acid (C-terminus)
Fmoc-L-Ala-OH>99% purity2.5 eq (0.25 mmol, 77.8 mg)Second amino acid (N-terminus)
HBTU>99% purity2.4 eq (0.24 mmol, 91.0 mg per coupling)Coupling Activator
N,N-Diisopropylethylamine (DIPEA)Reagent Grade, >99.5%5.0 eq (0.5 mmol, 87 µL per coupling)Activation Base
PiperidineReagent Grade20% (v/v) in DMFFmoc Deprotection Agent
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeAs required for washing and solutionsPrimary Solvent
Dichloromethane (DCM)ACS GradeAs required for washingSolvent
Trifluoroacetic Acid (TFA)Reagent Grade, >99%~5 mLCleavage Reagent
Triisopropylsilane (TIS)Reagent Grade, >98%2.5% (v/v) in cleavage cocktailCation Scavenger
Deionized WaterHigh Purity2.5% (v/v) in cleavage cocktailCation Scavenger
Diethyl EtherACS Grade, cold (<4°C)~40 mLPeptide Precipitation

Detailed Synthesis Protocol for Ala-Phe-NH₂

This protocol is designed for a 0.1 mmol synthesis scale. All steps are performed at room temperature in a fritted syringe reaction vessel.

Step 1: Resin Preparation and Swelling
  • Action: Place the Rink Amide resin (167 mg) into the reaction vessel. Add approximately 10 mL of DMF per gram of resin.

  • Procedure: Agitate the resin gently for 30 minutes. Drain the DMF.

  • Rationale: Swelling the polystyrene-based resin beads is crucial for ensuring that the reactive sites within the polymer matrix are accessible to reagents.[4]

Step 2: Initial Fmoc Group Removal
  • Action: Add a solution of 20% piperidine in DMF (~3 mL) to the swollen resin.

  • Procedure: Agitate for 5 minutes, then drain. Repeat with a fresh 3 mL of 20% piperidine in DMF for 15 minutes.

  • Rationale: The Rink Amide resin is supplied with the amine linker protected by an Fmoc group.[16] This must be removed to expose the free amine for coupling the first amino acid. The mechanism involves base-catalyzed β-elimination, generating a dibenzofulvene intermediate that is scavenged by piperidine.[17]

Step 3: Resin Washing
  • Action: Wash the resin thoroughly.

  • Procedure: Perform a series of washes by adding ~5 mL of solvent, agitating for 30-60 seconds, and draining. Wash with DMF (5x), DCM (3x), and DMF (3x).

  • Rationale: This step is critical to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

Step 4: First Amino Acid Coupling (Fmoc-Phe-OH)
  • Action: Prepare the activated amino acid solution.

  • Procedure: In a separate vial, dissolve Fmoc-Phe-OH (96.8 mg), HBTU (91.0 mg) in ~2 mL of DMF. Add DIPEA (87 µL). Agitate for 1-2 minutes.

  • Rationale: HBTU reacts with the carboxylate of Fmoc-Phe-OH in the presence of the base (DIPEA) to form a highly reactive HOBt-ester intermediate.[12] This intermediate is then susceptible to nucleophilic attack by the free amine on the resin.

  • Action: Couple the activated Fmoc-Phe-OH to the resin.

  • Procedure: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. Drain the solution.

  • Monitoring (Optional but Recommended): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating reaction completion. A negative result (yellow beads) confirms a successful coupling.

Step 5: Resin Washing
  • Action: Wash the resin to remove excess reagents.

  • Procedure: Wash with DMF (5x).

Step 6: Fmoc Deprotection of Phenylalanine
  • Action: Remove the Fmoc group from the newly attached Phenylalanine.

  • Procedure: Add 20% piperidine in DMF (~3 mL). Agitate for 5 minutes, drain. Repeat with a fresh 3 mL of 20% piperidine in DMF for 15 minutes.

  • Rationale: This exposes the alpha-amino group of Phenylalanine, preparing it for the coupling of the next amino acid, Alanine.

Step 7: Resin Washing
  • Action: Wash the resin thoroughly.

  • Procedure: Wash with DMF (5x), DCM (3x), and DMF (3x).

Step 8: Second Amino Acid Coupling (Fmoc-Ala-OH)
  • Action: Prepare and couple the second activated amino acid.

  • Procedure: Repeat the procedure from Step 4, using Fmoc-Ala-OH (77.8 mg), HBTU (91.0 mg), and DIPEA (87 µL). Couple for 1-2 hours.

  • Rationale: This step elongates the peptide chain by forming the Ala-Phe peptide bond.

Step 9: Resin Washing
  • Action: Wash the resin.

  • Procedure: Wash with DMF (5x).

Step 10: Final Fmoc Deprotection
  • Action: Remove the terminal Fmoc group from Alanine.

  • Procedure: Repeat the deprotection procedure from Step 6.

  • Rationale: The final peptide must have a free N-terminus. This step is essential before cleavage.[18][19]

Step 11: Final Resin Washing and Drying
  • Action: Prepare the peptide-resin for cleavage.

  • Procedure: Wash with DMF (5x), followed by DCM (5x). Dry the resin under a high vacuum for at least 1 hour.[20]

  • Rationale: Removing residual solvents, especially nucleophilic ones like DMF, is crucial for an efficient and clean cleavage reaction.

Step 12: Cleavage and Deprotection
  • Action: Cleave the peptide from the resin.

  • Procedure: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v). Add ~3 mL of this cocktail to the dried resin. Agitate at room temperature for 2 hours.

  • Rationale: TFA is a strong acid that protonates and cleaves the acid-labile Rink Amide linker, releasing the peptide.[7][21] TIS and water act as "scavengers," which are nucleophilic reagents that trap reactive cationic species generated during cleavage, preventing them from modifying the peptide.[22][23][24]

  • Action: Isolate the cleaved peptide solution.

  • Procedure: Filter the resin and collect the TFA solution containing the peptide into a clean centrifuge tube. Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.[22]

Step 13: Peptide Precipitation
  • Action: Precipitate the crude peptide.

  • Procedure: Add the TFA solution dropwise to a larger centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate should form.

  • Rationale: Peptides are generally insoluble in diethyl ether, allowing for their separation from the soluble cleavage byproducts and scavengers.[25][26]

  • Action: Isolate the crude peptide.

  • Procedure: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold ether, centrifuging each time. Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Visualizing the Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of Ala-Phe-NH₂.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Cycle 1: Phenylalanine cluster_cycle2 Cycle 2: Alanine cluster_cleavage Cleavage & Isolation Resin Rink Amide Resin (Fmoc-Protected) Swelling 1. Swelling in DMF Resin->Swelling Initial_Deprotection 2. Fmoc Removal (20% Piperidine/DMF) Swelling->Initial_Deprotection Coupling1 3. Couple Fmoc-Phe-OH (HBTU/DIPEA) Initial_Deprotection->Coupling1 Deprotection1 4. Fmoc Removal (20% Piperidine/DMF) Coupling1->Deprotection1 Coupling2 5. Couple Fmoc-Ala-OH (HBTU/DIPEA) Deprotection1->Coupling2 Final_Deprotection 6. Final Fmoc Removal Coupling2->Final_Deprotection Cleavage 7. Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Final_Peptide Ala-Phe-NH₂ (Crude Product) Precipitation->Final_Peptide

Caption: Workflow for the SPPS of Ala-Phe-NH₂.

Conclusion and Further Steps

This protocol provides a robust and well-rationalized method for synthesizing the dipeptide amide Ala-Phe-NH₂. The resulting crude peptide should be characterized by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity and Mass Spectrometry (MS) to confirm the correct molecular weight. If necessary, the crude product can be purified to >95% or higher purity using preparative RP-HPLC.

References

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]

  • Kates, S. A., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17–27). Humana Press.
  • Anaspec. (n.d.). Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-27.
  • AAPPTec. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1694–1703.
  • AAPPTec. (n.d.). Fmoc-Rink Amide AM Resin. Retrieved from [Link]

  • CSBio. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

  • Wiley Online Library. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: a) i) Fmoc deprotection: 20 % piperidine/DMF.... Retrieved from [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • ResearchGate. (2023). How can I precipitate short peptides after resin cleavage from Rink Amide?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]

  • Mali, S. M., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(32), 6147-6152.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for H-Ala-Phe-NH2 · HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product: H-Ala-Phe-NH2 · HCl (L-Alanyl-L-phenylalanine amide hydrochloride) CAS: 65864-22-4 (Free base reference) / 14668-24-7 (HCl salt reference) Chemical Nature: Hydrophobic Dipeptide Amide Support Tier: Level 3 (Advanced Application Support)[1]

Executive Summary: The Solubility Paradox

Why is this peptide difficult to dissolve? Despite being a hydrochloride salt (which usually aids solubility), H-Ala-Phe-NH2 is deceptively hydrophobic.[1] The C-terminal amidation (-NH2) neutralizes the carboxyl group's negative charge, leaving the molecule with only one positive charge (N-terminal amine) to combat the significant hydrophobicity of the Phenylalanine (Phe) aromatic ring and the Alanine methyl group.

Furthermore, short peptides containing Phenylalanine are notorious for


-

stacking
, a phenomenon where aromatic rings stack like plates, leading to rapid self-assembly into nanotubes or hydrogels rather than true solution.

The "Gold Standard" Dissolution Protocol

Use this protocol for preparing stock solutions (10–20 mM) for downstream dilution.[1]

Reagents Required[2][3][4][5][6][7][8]
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile filtered.

  • Diluent: Deionized Water (Milli-Q) or appropriate buffer (pH < 7.5).

  • Equipment: Sonicator bath.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Calculate the required volume of DMSO to reach 20x the final desired concentration.Organic solvents disrupt the hydrophobic interactions and

-stacking of the Phe residue more effectively than water.
2 Add DMSO dropwise to the lyophilized powder.Do not add water first. Adding water to the solid often creates a "gel shell" that prevents solvent penetration.
3 Vortex & Sonicate for 30–60 seconds.Sonication provides the kinetic energy to break intermolecular hydrogen bonds and

-stacking aggregates.
4 Inspect for clarity.The solution must be completely clear and colorless. If cloudy, add more DMSO.
5 Slow Dilution: Add the aqueous buffer to the DMSO stock, not vice-versa.[1]Adding buffer slowly prevents local high concentrations of water that could trigger "crash-out" precipitation.
⚠️ Critical Warning: The pH Trap

NEVER attempt to dissolve this peptide in basic buffers (pH > 8.0) initially.

  • Mechanism: At pH > 8.0, the N-terminal ammonium group (

    
    ) deprotonates to an amine (
    
    
    
    ).
  • Result: The molecule loses its only charge, becoming completely neutral and hydrophobic. Solubility drops to near zero, causing immediate irreversible precipitation.

Visualization: Solubility Decision Matrix

SolubilityWorkflow Start Start: Lyophilized H-Ala-Phe-NH2 · HCl Target Target Concentration? Start->Target HighConc > 5 mg/mL (Stock Solution) Target->HighConc LowConc < 1 mg/mL (Direct Assay) Target->LowConc SolventSelect Primary Solvent Selection HighConc->SolventSelect LowConc->SolventSelect DMSO 100% DMSO SolventSelect->DMSO Preferred Water Acidic Water (0.1% Acetic Acid) SolventSelect->Water Alternative (Risky) Check Visual Inspection DMSO->Check Water->Check Clear Clear Solution Check->Clear Cloudy Cloudy / Precipitate Check->Cloudy Aggregation Gel Viscous Gel Check->Gel Self-Assembly Final Dilute to Working Conc (Keep Organic > 5%) Clear->Final Fix2 Sonicate (40°C) Cloudy->Fix2 Fix1 Add TFE or HFIP (Disrupt Pi-Stacking) Gel->Fix1 Fix1->Check Fix2->Check

Figure 1: Decision matrix for solubilizing hydrophobic amide peptides. Blue nodes indicate successful states; Red nodes indicate critical decision points.

Troubleshooting Guide (FAQ Format)

Q1: The solution turned into a jelly-like substance. What happened?

Diagnosis: You are experiencing peptide gelation, common with Phe-containing peptides. The aromatic rings are stacking to form a hydrogel network. The Fix:

  • Add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) dropwise.[1] These fluorinated solvents are potent disruptors of secondary structures and

    
    -stacking.
    
  • Once dissolved, dilute rapidly into your buffer.

  • Note: Ensure your downstream assay can tolerate trace amounts of HFIP/TFE.

Q2: It dissolved in DMSO, but precipitated immediately when I added water.

Diagnosis: This is the "Crash-Out" effect. The hydrophobicity of the peptide forced it out of solution when the solvent polarity increased too quickly. The Fix:

  • Increase the organic co-solvent concentration. Keep the final solution at 5–10% DMSO if possible.

  • Use stepwise dilution . Do not add the stock to a large beaker of water. Instead, add the water to the stock slowly with constant vortexing.

  • Add a chaotropic agent like Urea (4–6 M) or Guanidine HCl if the assay permits, to stabilize the peptide in aqueous solution.

Q3: Can I use heat to help it dissolve?

Guideline: Yes, mild heat is acceptable.

  • Limit: Do not exceed 40°C .

  • Reasoning: While H-Ala-Phe-NH2 is relatively stable, excessive heat can promote hydrolysis of the amide bond or racemization (conversion of L-isomer to D-isomer), compromising biological activity.

Solvent Compatibility Data

Solvent SystemSolubility RatingRecommended Use
Water (pH 7) ⭐ (Poor)Not recommended for stock solutions >1 mM.[1]
PBS (pH 7.4) ⭐ (Poor)High salt promotes hydrophobic aggregation.[1]
0.1% Acetic Acid ⭐⭐ (Fair)Good for lower concentrations; maintains protonation.
100% DMSO ⭐⭐⭐⭐⭐ (Excellent)Ideal for Master Stock (store at -20°C).[1]
50% Acetonitrile ⭐⭐⭐⭐ (Good)Useful for HPLC/LC-MS prep.[1]
Methanol/Ethanol ⭐⭐⭐ (Moderate)Workable, but DMSO is superior for stability.[1]

References

Sources

Technical Support Center: Purification of Crude H-Ala-Phe-NH2·HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of the dipeptide amide, H-Ala-Phe-NH2·HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into robust purification strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these methods to your specific needs.

Understanding Your Peptide: H-Ala-Phe-NH2·HCl

Before embarking on purification, a thorough understanding of the target molecule is paramount. H-Ala-Phe-NH2 is a dipeptide composed of L-Alanine and L-Phenylalanine, with a C-terminal amide. The hydrochloride salt form enhances its solubility in aqueous solutions.

Physicochemical Properties (Predicted):

To effectively design a purification strategy, particularly for ion-exchange chromatography, we must estimate the isoelectric point (pI) of the peptide. The pI is the pH at which the peptide has a net zero charge. Using online pI calculators, the estimated isoelectric point for H-Ala-Phe-NH2 is approximately 7.5-8.0 .[1][2][3][4][5] This slightly basic pI indicates that at a pH below this value, the peptide will carry a net positive charge, making it a suitable candidate for cation-exchange chromatography.

In terms of hydrophobicity, the presence of the Phenylalanine residue with its aromatic side chain gives the dipeptide a significant hydrophobic character, which is the primary principle exploited in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Common Impurities in Crude H-Ala-Phe-NH2·HCl

The nature of impurities in your crude product is largely dictated by the synthetic methodology, most commonly Solid-Phase Peptide Synthesis (SPPS). Understanding these potential impurities is the first step in designing a robust purification strategy.

Impurity TypeDescriptionImplication for Purification
Deletion Sequences Peptides lacking one of the amino acids (e.g., H-Phe-NH2 or H-Ala-OH).These are typically more polar than the target peptide and will elute earlier in RP-HPLC.
Incomplete Deprotection Residual protecting groups (e.g., Boc- or Fmoc-) on the N-terminus.These impurities are significantly more hydrophobic and will have longer retention times in RP-HPLC.
Racemized Diastereomers Peptides containing D-Alanine or D-Phenylalanine.These can be challenging to separate as they often have very similar hydrophobicities to the desired product. Optimized gradients and high-resolution columns are necessary.
Reagent Adducts Modifications of the peptide by scavengers (e.g., from the cleavage cocktail) or other reagents.The properties of these adducts vary, but they often alter the hydrophobicity and can be separated by RP-HPLC.
Oxidized Species Although less common for Ala and Phe, oxidation can occur under harsh conditions.This can introduce polar moieties, leading to earlier elution in RP-HPLC.

Purification Strategy: A Multi-Modal Approach

For achieving high purity (>98%), a single purification method is often insufficient. We recommend an orthogonal, two-step chromatographic approach, followed by final salt exchange, crystallization, and lyophilization.

PurificationWorkflow Crude Crude H-Ala-Phe-NH2.HCl IEC Cation-Exchange Chromatography (Capture Step) Crude->IEC Primary Purification (Removes bulk impurities) RP_HPLC Reversed-Phase HPLC (Polishing Step) IEC->RP_HPLC Orthogonal Separation (Removes closely related impurities) Crystallization Crystallization / Lyophilization RP_HPLC->Crystallization Final Product Isolation Pure_Product Pure H-Ala-Phe-NH2.HCl Crystallization->Pure_Product

Figure 1: Recommended orthogonal purification workflow.

Part 1: Cation-Exchange Chromatography (IEC) - The Capture Step

Rationale: Given the predicted pI of ~7.5-8.0, H-Ala-Phe-NH2·HCl will be positively charged in acidic to neutral buffers. Cation-exchange chromatography is an excellent first step to capture the target peptide and remove negatively charged and neutral impurities, as well as some positively charged impurities with different charge densities. This step reduces the load on the subsequent high-resolution RP-HPLC column.[6]

Step-by-Step Protocol:
  • Resin Selection: A strong cation-exchange resin (e.g., sulfopropyl-based) is recommended for its consistent charge over a wide pH range.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM Ammonium Formate, pH 4.0. Ammonium formate is a volatile buffer, which is advantageous for subsequent lyophilization if this were the final step.[7]

    • Elution Buffer (Buffer B): 20 mM Ammonium Formate with 1 M NaCl, pH 4.0.

  • Column Packing and Equilibration:

    • Pack the column with the chosen cation-exchange resin according to the manufacturer's instructions.

    • Equilibrate the column with at least 5 column volumes (CV) of Binding Buffer.

  • Sample Preparation and Loading:

    • Dissolve the crude H-Ala-Phe-NH2·HCl in the Binding Buffer at a known concentration.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Load the sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound impurities.

  • Elution: Elute the bound peptide using a linear gradient of 0-100% Elution Buffer over 10-20 CV. The target peptide will elute as the salt concentration increases.

  • Fraction Collection and Analysis: Collect fractions and analyze by analytical RP-HPLC to identify those containing the pure product. Pool the desired fractions.

Part 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - The Polishing Step

Rationale: RP-HPLC is the cornerstone of peptide purification, offering high-resolution separation based on hydrophobicity.[1] This step will separate the target peptide from impurities that have similar charge characteristics but differ in hydrophobicity (e.g., deletion sequences, incompletely protected peptides).

Step-by-Step Protocol:
  • Column Selection: A C18 or C8 column is suitable for dipeptides.[2][8] For H-Ala-Phe-NH2, a C18 column will provide excellent retention and resolution. A pore size of 100-120 Å is appropriate for this molecular weight.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Why TFA? TFA acts as an ion-pairing agent, masking the charges on the peptide and improving peak shape.

  • Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: The pooled fractions from the IEC step can be diluted with Mobile Phase A to reduce the ACN concentration before injection.

  • Gradient Elution:

    • Inject the sample.

    • Develop a shallow gradient to ensure optimal separation. A good starting point for this dipeptide would be a linear gradient from 5% to 45% Mobile Phase B over 40 minutes.

    • Monitor the elution at 214 nm and 254 nm. The phenylalanine residue will absorb at 254 nm.

  • Fraction Collection and Purity Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction using analytical RP-HPLC with a faster gradient. Pool fractions that meet the desired purity specification (e.g., >99%).

Troubleshooting Guide for RP-HPLC Purification

Observed Problem Potential Causes Recommended Solutions
Broad Peaks - Column overload.- Secondary interactions with the stationary phase.- High molecular weight aggregates.- Reduce the amount of sample injected.- Ensure TFA concentration is sufficient (0.1%).- Use a shallower gradient.
Peak Tailing - Silanol interactions on the column.- Presence of contaminants.- Improper mobile phase pH.- Use a high-purity, end-capped column.- Ensure the mobile phase pH is low enough to protonate all acidic groups.- Clean the column with a strong solvent wash.[9]
Peak Fronting - Sample solvent stronger than the mobile phase.- Column collapse or void.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Replace the column if a void is suspected.[9]
Split Peaks - Clogged frit or column inlet.- Sample degradation on the column.- Presence of diastereomers.- Back-flush the column or replace the inlet frit.- Use fresh mobile phases and samples.- Optimize the gradient and mobile phase to resolve isomers.
Poor Resolution - Gradient is too steep.- Inappropriate column chemistry.- Decrease the gradient slope (%B/min).- Try a different column (e.g., C8 or Phenyl) for alternative selectivity.[8]
Low Yield/Recovery - Peptide precipitation on the column.- Irreversible adsorption.- Increase the organic content of the mobile phase during elution.- Ensure the sample is fully dissolved before injection.

Part 3: Final Product Formulation

Crystallization

Rationale: Crystallization is an excellent final purification step that can remove amorphous impurities and provide a stable, solid form of the product.

Proposed Protocol for H-Ala-Phe-NH2·HCl:

This protocol is adapted from general principles and methods for crystallizing amino acids and their derivatives.[10][11]

  • Solvent Selection: A mixed solvent system is often effective. Start with an ethanol/water or isopropanol/water mixture.

  • Procedure:

    • Dissolve the purified, lyophilized peptide in a minimal amount of the hot solvent mixture (e.g., 75% water, 25% isopropanol) to create a saturated solution.

    • Slowly cool the solution to room temperature.

    • Further cool the solution to 4°C to induce crystallization.

    • If no crystals form, try techniques such as scratching the inside of the flask or adding a seed crystal.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Lyophilization (Freeze-Drying)

Rationale: Lyophilization removes water and residual volatile solvents (like ACN and TFA) to yield a stable, fluffy powder that is easily handled and has a long shelf life.

LyophilizationCycle Freezing Freezing - Rapidly freeze the aqueous solution of the purified peptide to below its eutectic point (-40°C to -80°C) Primary_Drying Primary_Drying Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption) - Increase the temperature further (e.g., to 20-25°C) to remove bound water molecules. Primary_Drying->Secondary_Drying Final_Product Final Product - Backfill with an inert gas (e.g., Nitrogen or Argon) and seal. Secondary_Drying->Final_Product

Figure 2: The three main stages of a typical lyophilization cycle.

Step-by-Step Protocol:

  • Dissolution: Dissolve the pooled, pure fractions in HPLC-grade water. If necessary, add a small amount of acetic acid to aid dissolution and facilitate the removal of TFA.

  • Freezing: Freeze the solution in a shell-freezer or by placing the flasks in a -80°C freezer until completely solid.

  • Lyophilization Cycle:

    • Connect the frozen sample to a lyophilizer.

    • Primary Drying: Maintain a low temperature (-10 to 0°C) under a high vacuum for 12-24 hours to sublimate the bulk of the water.

    • Secondary Drying: Gradually increase the temperature to ambient temperature for another 6-12 hours to remove residual bound water.

  • Storage: Once a fluffy, dry powder is obtained, store the peptide at -20°C or below in a desiccated environment.

Frequently Asked Questions (FAQs)

Q1: My peptide is not retaining on the C18 column. What should I do?

  • A1: This is unusual for a peptide containing phenylalanine. First, ensure your mobile phase contains an ion-pairing agent like TFA. Without it, retention will be poor. Second, check the concentration of acetonitrile in your sample; if it's too high, it will act as a strong solvent and cause the peptide to elute in the void volume. Dilute your sample in Mobile Phase A (0.1% TFA in water) before injection.

Q2: I see a broad "hump" instead of a sharp peak for my peptide.

  • A2: This often indicates that your peptide is aggregating. Try dissolving the crude material in a small amount of a chaotropic agent like guanidine hydrochloride before diluting it in the mobile phase. Also, ensure your sample is fully dissolved before injection.

Q3: Can I skip the ion-exchange step and just use RP-HPLC?

  • A3: Yes, for some crude samples with a relatively low impurity load, a single RP-HPLC step may be sufficient. However, for complex crude mixtures, the IEC step significantly improves the purity and extends the life of the more expensive RP-HPLC column by removing many impurities beforehand.[6] This is a more robust and scalable approach.

Q4: How do I remove the final TFA salt from my peptide?

  • A4: If residual TFA is a concern for your downstream applications, you can perform a salt exchange. This can be done by repeated lyophilization from a dilute HCl solution or by using an anion-exchange resin in the appropriate counter-ion form.

Q5: My lyophilized peptide is difficult to dissolve. What can I do?

  • A5: The hydrochloride salt of H-Ala-Phe-NH2 should be reasonably soluble in water. If you encounter difficulties, try sonicating the solution or adding a small amount of acetic acid or acetonitrile to aid dissolution. Always test the solubility on a small aliquot first.

References

  • PepDraw. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]

  • Calistry. (n.d.). Isoelectric point Calculator. Retrieved from [Link]

  • Pearson, W. R. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]

  • Kozlowski, L. P. (2016). IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES. Biol. Direct, 11(1), 55. Retrieved from [Link]

  • Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.
  • Grace. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). JPH05178801A - Crystallization method of L-phenylalanine.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • ResearchGate. (2021). Peptide purification using HPLC?. Retrieved from [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • PubMed. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. Retrieved from [Link]

  • Aapptec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Xtalks. (2022). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization of L-Phenylalanine anhydrate for product recovery during fermentation. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]

  • Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Retrieved from [Link]

  • Nature. (2024). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. Retrieved from [Link]

  • Google Patents. (n.d.). EP2671591A1 - Process for the preparation of short-chain peptide powders.
  • National Center for Biotechnology Information. (n.d.). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • MIT. (n.d.). Selective Crystallization of the Metastable Anhydrate Form in the Enantiotropic Pseudo-Dimorph System of l-Phenylalanine using C. Retrieved from [Link]

  • Bio-protocol. (2025). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Retrieved from [Link]

  • Peptide 2.0. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved from [Link]

  • Reddit. (2024). HPLC peak shape trouble shooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Compositions of lyophilized formulations. Retrieved from [Link]

  • ScienceOpen. (n.d.). Hydrophobic Characteristic Is Energetically Preferred for Cysteine in a Model Membrane Protein. Retrieved from [Link]

  • PubMed. (2016). Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. Retrieved from [Link]

Sources

Technical Support Center: Phenylalanine (Phe) Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. | Department: Peptide Chemistry & Process Optimization

Executive Summary

Phenylalanine (Phe, F) is often mischaracterized as a "safe" residue due to its lack of reactive side-chain functionality. While chemically stable against the oxidation and alkylation risks that plague Tryptophan or Methionine, Phe presents a distinct set of physical and stereochemical challenges.

Its aromatic benzyl side chain drives strong hydrophobic interactions, making Phe-rich sequences (e.g., amyloidogenic peptides, hydrophobic transmembrane domains) the primary culprits for on-resin aggregation . This leads to "difficult sequences"—regions of incomplete coupling and deprotection. Furthermore, specific derivatives like


-methyl-phenylalanine are highly susceptible to racemization during activation.

This guide provides mechanistic insights and validated protocols to overcome these specific barriers.

Module 1: The "Difficult Sequence" Phenomenon (Aggregation)

User Query: "My synthesis failed at a hydrophobic region containing three consecutive Phenylalanines. The resin volume decreased, and Fmoc deprotection was incomplete. What happened?"

Technical Diagnosis: You are experiencing


-sheet aggregation . The benzyl side chains of Phenylalanine facilitate strong inter-chain hydrophobic stacking and hydrogen bonding. This collapses the resin matrix (solvation failure), sterically burying the N-terminus and preventing reagent access.
Mechanism of Failure
  • Inter-chain Association: Growing peptide chains associate via H-bonds between amide backbones.

  • Solvent Exclusion: The resin beads shrink as the peptide-polymer matrix collapses, expelling the solvent (DMF/NMP).

  • Kinetic Trap: The N-terminal amine becomes inaccessible to both deprotection bases (Piperidine) and activated amino acids.

Troubleshooting Protocol: Disrypting the

Option A: The "Magic Mixture" (Solvent Engineering) Standard DMF is insufficient for Phe-rich aggregates.

  • Recipe: Create a solvent blend of DMF, DCM, and N-methyl-2-pyrrolidone (NMP) .

  • Chaotropic Additive: Add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the coupling and deprotection solutions. These salts disrupt hydrogen bonding networks.

  • Elevated Temperature: Perform coupling at 50°C (Note: Do not exceed 50°C for Cys/His containing peptides to avoid racemization).

Option B: Backbone Protection (The Structural Solution) If solvent changes fail, you must physically prevent H-bonding using Pseudoprolines or Hmb (2-hydroxy-4-methoxybenzyl) derivatives.

  • Strategy: Replace a Ser/Thr/Cys residue preceding the Phe-block with a Pseudoproline dipeptide.

  • Alternative: Use Fmoc-(Hmb)Phe-OH or Fmoc-(Dmb)Gly-OH immediately before the difficult region. The bulky backbone protecting group acts as a "kink," preventing sheet formation.

Aggregation_Pathway Free_Chain Solvated Peptide Chain Aggregation Inter-chain H-Bonding (Beta-Sheet Formation) Free_Chain->Aggregation Phe-Rich Sequence Collapsed Resin Collapse (Inaccessible N-Terminus) Aggregation->Collapsed Chaotropes Add LiCl / KSCN (Disrupt H-bonds) Aggregation->Chaotropes PseudoPro Insert Pseudoproline/Hmb (Steric Kink) Aggregation->PseudoPro Deletion Deletion Sequences (Synthesis Failure) Collapsed->Deletion Chaotropes->Free_Chain Restores Solvation PseudoPro->Free_Chain Prevents Stacking

Figure 1: Mechanism of on-resin aggregation and points of intervention.

Module 2: Stereochemical Integrity (Racemization)

User Query: "I am synthesizing a cyclosporine analog with N-methyl-phenylalanine. HPLC shows a doublet peak for the main product. Is this a diastereomer?"

Technical Diagnosis: Yes.


-methylated amino acids (like 

-Me-Phe) and Phenylalanine coupled during fragment condensation are highly prone to racemization via the oxazolone (azlactone) mechanism. The

-methyl group increases the steric hindrance, slowing down the coupling rate and allowing the activated intermediate more time to racemize.
Mechanism: Oxazolone Formation [1]
  • Activation: The carboxyl group is activated (e.g., by HATU/DIC).

  • Cyclization: The carbonyl oxygen of the preceding amide bond attacks the activated carbonyl, forming a 5-membered oxazolone ring.

  • Deprotonation: The

    
    -proton of the oxazolone is acidic. Base (DIPEA) removes it, destroying chirality.
    
  • Reprotonation: The proton returns non-stereoselectively, yielding a mix of L- and D-isomers.

Protocol: Racemization-Free Coupling of

-Me-Phe

1. Base Selection is Critical Avoid hindered bases like DIPEA with uronium salts (HATU/HBTU) for sensitive couplings.

  • Recommended: Use 2,4,6-Trimethylpyridine (Collidine) or TMP . These are weaker bases that minimize proton abstraction while sufficient for activation.

2. The "Oxyma" Advantage Switch from HOBt to Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .

  • System: DIC (Diisopropylcarbodiimide) / Oxyma Pure (1:1 eq).

  • Why: The neutral pH of carbodiimide activation coupled with the superior leaving group ability of Oxyma suppresses oxazolone formation significantly compared to basic conditions.

3. Stepwise Protocol

  • Dissolve Fmoc-

    
    -Me-Phe-OH (3 eq) and Oxyma Pure (3 eq) in DMF.
    
  • Add DIC (3 eq).

  • Pre-activate for only 30-60 seconds (minimize time in activated state before coupling).

  • Add to resin.[2][3]

  • Couple for 2 hours at room temperature. Do not heat.

Module 3: Cleavage & Ring Modification

User Query: "Mass spec shows a +56 Da impurity on my Phe-containing peptide after cleavage. I used a standard TFA/Water cocktail."

Technical Diagnosis: You have observed Friedel-Crafts Alkylation of the Phenylalanine ring. During TFA cleavage, protecting groups (specifically Pbf from Arginine, Trt from Cysteine/Histidine, or t-Butyl esters) generate highly reactive carbocations. While Trp and Tyr are the usual suspects, the benzene ring of Phe is electron-rich enough to trap


-butyl cations (+56 Da) if scavengers are depleted.
Scavenger Cocktail Comparison
Cocktail NameComposition (v/v)Best Use Case
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)The Gold Standard. Essential for peptides with Phe, Trp, Tyr, Met, or Cys. The Phenol and Thioanisole specifically protect aromatic rings.
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)Good for peptides without Met/Cys but containing Phe/Trp.
Standard (TIS) TFA (95%), TIS (2.5%), Water (2.5%)Insufficient for Phe-rich peptides if bulky protecting groups (Pbf, tBu) are present.
Corrective Protocol
  • Re-Synthesis is likely required if the impurity is +56 Da (irreversible covalent bond).

  • Prevention: Use Reagent K .

  • Volume: Ensure a ratio of at least 10 mL cocktail per 1 gram of resin to prevent scavenger saturation.

Scavenger_Workflow Start TFA Cleavage Step Cations Generation of t-Butyl / Pbf Cations Start->Cations Scavengers Scavengers Present? (TIS, Thioanisole, Phenol) Cations->Scavengers Safe Cations Quenched (Clean Peptide) Scavengers->Safe Yes (Reagent K) Attack Electrophilic Attack on Phe Ring Scavengers->Attack No / Insufficient Impurity +56 Da / +200 Da Adducts Attack->Impurity

Figure 2: Pathway of Electrophilic Aromatic Substitution during cleavage.

References
  • Mutter, M., et al. (1995). "The Pseudo-Proline Technique for Peptide Synthesis." Journal of the American Chemical Society. Link

  • Paradís-Bas, M., et al. (2016).[4] "The Road to the Synthesis of 'Difficult Peptides'." Chemistry – A European Journal. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][5][6][7] Chemical Reviews. Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

Sources

Validation & Comparative

A Comparative Analysis of H-Ala-Phe-NH2·HCl and H-Phe-Phe-NH2: Unveiling Divergent Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide research, the subtle alteration of a single amino acid can dramatically influence biological activity, transforming a simple dipeptide into a potent modulator of physiological processes. This guide provides a detailed comparative analysis of two such dipeptides: H-Ala-Phe-NH2·HCl (Alanine-Phenylalanine amide hydrochloride) and H-Phe-Phe-NH2 (Phenylalanine-Phenylalanine amide). While structurally similar, these molecules exhibit distinct and compelling biological profiles, with H-Phe-Phe-NH2 emerging as a well-characterized neuromodulator and H-Ala-Phe-NH2 presenting a more enigmatic profile with potential in diverse biochemical applications.

Introduction to the Dipeptides

H-Ala-Phe-NH2·HCl and H-Phe-Phe-NH2 are both simple dipeptides with a C-terminal amide modification. The primary structural difference lies in the N-terminal amino acid: alanine in the former and phenylalanine in the latter. This seemingly minor substitution—a methyl group in alanine versus a benzyl group in phenylalanine—is the cornerstone of their divergent biological activities.

Compound Structure Molecular Formula Molecular Weight
H-Ala-Phe-NH2·HClAla-Phe-NH₂·HClC₁₂H₁₈ClN₃O₂275.74 g/mol
H-Phe-Phe-NH2Phe-Phe-NH₂C₁₈H₂₁N₃O₂311.38 g/mol [1]

H-Phe-Phe-NH2: A Potent Ligand for the Substance P 1-7 Binding Site

Extensive research has identified H-Phe-Phe-NH2 as a high-affinity ligand for the specific binding site of Substance P 1-7 (SP1-7)[2][3][4]. SP1-7 is a metabolite of Substance P, a neuropeptide implicated in pain transmission. Intriguingly, H-Phe-Phe-NH2 has demonstrated a remarkable ability to reduce neuropathic pain in preclinical models, positioning it as a promising lead compound for the development of novel analgesics[2][3][4].

Mechanism of Action

The analgesic effects of H-Phe-Phe-NH2 are attributed to its interaction with the SP1-7 binding site, although the exact downstream signaling cascade is still under investigation. The binding affinity of H-Phe-Phe-NH2 to this site is noteworthy, highlighting the specificity of the interaction.

H-Phe-Phe-NH2_Mechanism_of_Action H-Phe-Phe-NH2 H-Phe-Phe-NH2 SP1-7_Binding_Site SP1-7_Binding_Site H-Phe-Phe-NH2->SP1-7_Binding_Site High-Affinity Binding Neuromodulation Neuromodulation SP1-7_Binding_Site->Neuromodulation Downstream Signaling Analgesia Analgesia Neuromodulation->Analgesia Attenuation of Neuropathic Pain

Caption: Proposed mechanism of action for H-Phe-Phe-NH2 in analgesia.

Pharmacokinetic Profile

Despite its potent activity, H-Phe-Phe-NH2 exhibits low cell permeability[2]. This characteristic presents a challenge for its development as an orally bioavailable drug and has spurred research into developing more stable and permeable analogs[2][3][4].

H-Ala-Phe-NH2·HCl: A Molecule of Untapped Potential

In stark contrast to the well-defined biological role of H-Phe-Phe-NH2, the specific biological activities of H-Ala-Phe-NH2·HCl remain largely unexplored in publicly available literature. It is primarily recognized as a building block in peptide synthesis and for its use in general biochemical research[4].

However, clues from related research suggest that peptides containing the Ala-Phe motif may possess notable biological properties:

  • Antimicrobial and Cytotoxic Potential: A study on a phenylalanine-rich cyclic peptide containing a "Ser-Phe-Ala-Phe" sequence reported both anthelmintic and cytotoxic activities. While this does not directly implicate H-Ala-Phe-NH2, it suggests that the Ala-Phe sequence can be a component of bioactive peptides.

  • Analgesic Properties of Derivatives: Research into N-phosphorylated derivatives of Phe-Ala and Phe-Ala-NH2 has indicated potential analgesic activity. This suggests that modifications of the H-Ala-Phe-NH2 backbone could yield compounds with pain-modulating properties.

The lack of specific receptor binding or functional assay data for H-Ala-Phe-NH2·HCl makes a direct, quantitative comparison with H-Phe-Phe-NH2 challenging. The substitution of the bulky, aromatic side chain of phenylalanine with the small, aliphatic side chain of alanine likely has a significant impact on receptor binding affinity and specificity. The phenyl group of the N-terminal phenylalanine in H-Phe-Phe-NH2 is likely a critical component for its high-affinity interaction with the SP1-7 binding site.

Comparative Summary and Future Directions

FeatureH-Phe-Phe-NH2H-Ala-Phe-NH2·HCl
Primary Biological Activity High-affinity ligand for the SP1-7 binding site; potent analgesic in neuropathic pain models[2][3][4].Not well-defined. Used as a synthetic building block. Potential for antimicrobial, cytotoxic, or analgesic activity based on related compounds.
Mechanism of Action Interaction with the SP1-7 binding site leading to neuromodulation[2].Unknown.
Cell Permeability Low[2].Not reported.
Therapeutic Potential Lead compound for novel analgesics targeting neuropathic pain[2][3][4].Speculative; requires further investigation.

The comparative analysis underscores a significant knowledge gap regarding the biological activity of H-Ala-Phe-NH2·HCl. While H-Phe-Phe-NH2 has a clear and promising therapeutic trajectory in the field of pain research, H-Ala-Phe-NH2 represents a largely uncharted territory.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The structural simplicity of H-Ala-Phe-NH2 makes it an attractive scaffold for chemical modification. Future research should focus on:

  • Systematic Screening: Evaluating the binding of H-Ala-Phe-NH2 against a broad panel of receptors and enzymes to identify potential biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of H-Ala-Phe-NH2 to understand how structural modifications influence its activity.

  • Direct Comparison Studies: Conducting head-to-head in vitro and in vivo studies comparing the biological effects of H-Ala-Phe-NH2 and H-Phe-Phe-NH2 across various assays.

Experimental Protocols

To facilitate further research, the following are generalized protocols for key experiments that would be instrumental in elucidating the biological activity of H-Ala-Phe-NH2·HCl and for its direct comparison with H-Phe-Phe-NH2.

Protocol 1: Radioligand Binding Assay for SP1-7 Binding Site

Objective: To determine the binding affinity of H-Ala-Phe-NH2·HCl to the SP1-7 binding site and compare it to that of H-Phe-Phe-NH2.

Materials:

  • Rat spinal cord membrane preparations

  • [³H]-SP(1-7) (radioligand)

  • H-Phe-Phe-NH2 (unlabeled competitor)

  • H-Ala-Phe-NH2·HCl (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of H-Phe-Phe-NH2 and H-Ala-Phe-NH2·HCl.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-SP(1-7), and varying concentrations of the unlabeled competitor or test compound.

  • Add the rat spinal cord membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled H-Phe-Phe-NH2.

  • Calculate the specific binding and perform non-linear regression analysis to determine the Ki (inhibition constant) for each compound.

Radioligand_Binding_Assay_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Detection Detection & Analysis Serial_Dilutions Prepare Serial Dilutions (Competitor & Test Compound) Binding_Reaction Incubate to Reach Equilibrium Serial_Dilutions->Binding_Reaction Assay_Mix Prepare Assay Mix (Buffer, [³H]-SP(1-7), Membranes) Assay_Mix->Binding_Reaction Filtration Rapid Filtration & Washing Binding_Reaction->Filtration Scintillation_Counting Quantify Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate Ki Values Scintillation_Counting->Data_Analysis

Sources

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of H-Ala-Phe-NH2·HCl Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the dipeptide scaffold H-L-Alanyl-L-phenylalaninamide hydrochloride (H-Ala-Phe-NH2·HCl). While direct and extensive SAR literature on H-Ala-Phe-NH2 analogs is limited, this guide synthesizes insights from closely related dipeptides, particularly H-Phe-Phe-NH2, and broader principles of peptide medicinal chemistry to offer a predictive framework for designing and evaluating novel analogs.[1][2] This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this chemical space.

The dipeptide H-Ala-Phe-NH2 serves as a valuable starting point for the development of novel therapeutic agents due to its simple structure and the presence of key pharmacophoric features: a free N-terminal amine, a central peptide bond, and a C-terminal amide, along with the distinct side chains of alanine and phenylalanine.[3] These features offer multiple avenues for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties.

Rationale for SAR Studies of H-Ala-Phe-NH2 Analogs

The exploration of H-Ala-Phe-NH2 analogs is driven by the pursuit of enhanced biological activity and improved drug-like properties. As with many small peptides, the parent compound is susceptible to enzymatic degradation, limiting its in vivo efficacy. SAR studies aim to identify modifications that:

  • Enhance Potency: Increase the affinity and/or efficacy of the molecule for its biological target.

  • Improve Selectivity: Minimize off-target effects by designing analogs that preferentially bind to the desired receptor or enzyme.

  • Increase Metabolic Stability: Introduce modifications that protect the peptide from degradation by proteases and other enzymes.[1][2]

  • Modulate Physicochemical Properties: Optimize solubility, lipophilicity, and membrane permeability for improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Structural Modifications and Their Predicted Impact on Activity

Based on established principles from related peptide SAR studies, several key regions of the H-Ala-Phe-NH2 scaffold can be systematically modified. The following sections explore these modifications and their likely impact on biological activity.

Modifications at the Alanine (Ala) Residue

The N-terminal alanine residue provides a site for modifications that can influence interactions with the target and protect against aminopeptidase degradation.

ModificationRationalePredicted Impact on Activity
N-terminal Acylation Protection against aminopeptidases.May decrease potency if a free N-terminus is crucial for binding, but can significantly increase in vivo half-life.
N-methylation of the Amine Increase metabolic stability and potentially alter receptor interactions.Can either increase or decrease affinity depending on the target's binding pocket. May improve cell permeability.[1]
Substitution of Ala with other Amino Acids Probe the steric and electronic requirements of the binding pocket.D-Ala substitution can confer resistance to proteolysis. Bulky substitutions may decrease affinity, while smaller or isosteric residues could be well-tolerated.
Side Chain Modification (e.g., β-fluoroalanine) Alter electronic properties and metabolic stability.Fluorination can enhance binding affinity through favorable electrostatic interactions and block metabolic oxidation.
Modifications at the Phenylalanine (Phe) Residue

The C-terminal phenylalanine residue is a critical determinant of binding for many peptide ligands due to its aromatic and hydrophobic nature.

ModificationRationalePredicted Impact on Activity
Ring Substitution (e.g., F, Cl, CH3) Modulate hydrophobicity, electronics, and steric bulk.Para-substitution is often well-tolerated and can enhance affinity. The effect of other substitutions is highly target-dependent. Introduction of fluorine can improve bioavailability.[4]
Replacement with Unnatural Aromatic Amino Acids Explore alternative binding interactions and introduce conformational constraints.Homophenylalanine (Hfe) or Naphthylalanine (Nal) can probe the size of the hydrophobic pocket. Constrained analogs like β-methyl-phenylalanine can enhance enzymatic stability and receptor affinity.[5]
Backbone N-methylation Increase metabolic stability and influence peptide conformation.Can improve oral bioavailability but may disrupt key hydrogen bonding interactions required for binding.[1]
Backbone Modifications

Alterations to the peptide backbone can profoundly impact conformational flexibility and susceptibility to proteolysis.

ModificationRationalePredicted Impact on Activity
Peptide Bond Isosteres (e.g., reduced amide, thioamide) Remove the hydrolyzable peptide bond and alter hydrogen bonding capacity.Can significantly increase metabolic stability. The impact on activity depends on the importance of the carbonyl oxygen and amide proton for binding.
Cyclization Introduce conformational rigidity to favor the bioactive conformation.Cyclized analogs often exhibit enhanced affinity, selectivity, and metabolic stability.[1][2]
C-terminal Amide Modifications

The C-terminal amide can be modified to alter stability and interactions with the target.

ModificationRationalePredicted Impact on Activity
N-alkylation or N-arylation Increase lipophilicity and potentially introduce new binding interactions.Can improve cell permeability and metabolic stability.
Replacement with Bioisosteres Mimic the hydrogen bonding and electronic properties of the amide.Tetrazoles or other amide isosteres can enhance stability and modulate physicochemical properties.

Experimental Protocols

A systematic SAR study of H-Ala-Phe-NH2 analogs requires robust experimental protocols for synthesis, purification, and biological evaluation.

General Synthesis of H-Ala-Phe-NH2 Analogs

The synthesis of these analogs typically involves standard solid-phase or solution-phase peptide synthesis methodologies.

Step-by-Step Solid-Phase Synthesis Protocol:

  • Resin Loading: Swell a suitable resin (e.g., Rink amide resin) in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected phenylalanine analog to the deprotected resin using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA).

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Alanine Coupling: Couple the Fmoc-protected alanine analog.

  • Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to deprotect the side chains and cleave the peptide from the resin.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final compound using mass spectrometry and analytical HPLC.

In Vitro Biological Evaluation

This assay determines the affinity of the analogs for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand and varying concentrations of the test analog.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters.

  • Data Analysis: Determine the IC50 value (concentration of analog that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant).

This assay measures the ability of the analogs to inhibit a target enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate.

  • Incubation: Incubate the enzyme with varying concentrations of the test analog.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Calculate the IC50 value for each analog.

This assay assesses the stability of the analogs in the presence of biological matrices.

Protocol:

  • Incubation: Incubate the test analog in a biological matrix such as plasma, liver microsomes, or cell culture supernatant.[6]

  • Time Points: Remove aliquots at various time points.

  • Sample Preparation: Quench the reaction and precipitate proteins.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the half-life (t1/2) of the analog in the specific matrix.

Visualizing SAR Strategies and Workflows

The following diagrams illustrate key concepts in the SAR study of H-Ala-Phe-NH2 analogs.

SAR_Modifications cluster_Ala Ala Modifications cluster_Phe Phe Modifications cluster_Backbone Backbone Modifications cluster_CTerminus C-Terminus Modifications H-Ala-Phe-NH2 H-Ala-Phe-NH2 N-terminal Acylation N-terminal Acylation H-Ala-Phe-NH2->N-terminal Acylation Protect N-methylation N-methylation H-Ala-Phe-NH2->N-methylation Stabilize Ala Substitution Ala Substitution H-Ala-Phe-NH2->Ala Substitution Probe Ring Substitution Ring Substitution H-Ala-Phe-NH2->Ring Substitution Modulate Unnatural Amino Acids Unnatural Amino Acids H-Ala-Phe-NH2->Unnatural Amino Acids Constrain Peptide Bond Isosteres Peptide Bond Isosteres H-Ala-Phe-NH2->Peptide Bond Isosteres Stabilize Cyclization Cyclization H-Ala-Phe-NH2->Cyclization Rigidify N-alkylation N-alkylation H-Ala-Phe-NH2->N-alkylation Modify

Caption: Key modification sites on the H-Ala-Phe-NH2 scaffold.

SAR_Workflow cluster_assays In Vitro Assays Lead Compound\n(H-Ala-Phe-NH2) Lead Compound (H-Ala-Phe-NH2) Analog Design & Synthesis Analog Design & Synthesis Lead Compound\n(H-Ala-Phe-NH2)->Analog Design & Synthesis In Vitro Screening In Vitro Screening Analog Design & Synthesis->In Vitro Screening Data Analysis (SAR) Data Analysis (SAR) In Vitro Screening->Data Analysis (SAR) Binding Assay Binding Assay In Vitro Screening->Binding Assay Enzyme Inhibition Enzyme Inhibition In Vitro Screening->Enzyme Inhibition Stability Assay Stability Assay In Vitro Screening->Stability Assay Lead Optimization Lead Optimization Data Analysis (SAR)->Lead Optimization Lead Optimization->Analog Design & Synthesis Iterative Cycle

Caption: Iterative workflow for a typical SAR study.

Conclusion and Future Directions

The systematic exploration of H-Ala-Phe-NH2 analogs, guided by the principles outlined in this guide, holds significant promise for the discovery of novel therapeutic agents. By leveraging knowledge from closely related dipeptide systems, researchers can rationally design and synthesize analogs with improved potency, selectivity, and pharmacokinetic profiles. Future studies should focus on synthesizing a diverse library of H-Ala-Phe-NH2 analogs and evaluating them against specific biological targets to establish concrete SAR trends. The integration of computational modeling and structural biology will further accelerate the design-synthesize-test cycle, leading to the identification of promising lead candidates for further preclinical and clinical development.

References

  • Hallberg, M., et al. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2013). Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability. [Link]

  • Masman, M. F., et al. (2006). Synthesis and conformational analysis of His-Phe-Arg-Trp-NH2 and analogues with antifungal properties. Bioorganic & Medicinal Chemistry. [Link]

  • Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. [Link]

  • Maletinska, L., et al. (2021). Anorexigenic neuropeptides as anti-obesity and neuroprotective agents. Biochemical Society Transactions. [Link]

  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Tómböly, C., et al. (2004). Structure−Activity Study on the Phe Side Chain Arrangement of Endomorphins Using Conformationally Constrained Analogues. Journal of Medicinal Chemistry. [Link]

  • Aapptec. H-Phe-NH2, L-Phenylalanine amide, CAS 5241-58-7. [Link]

  • Ruzic, D., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Omega. [Link]

Sources

A Comparative Guide to the Efficacy of Ala-Phe and Gly-Phe Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptides and nutritional supplements, the efficacy of dipeptides is a subject of intense investigation. Their small size allows for efficient absorption through specialized transporters in the intestine, offering a potential advantage over the delivery of free amino acids or larger protein hydrolysates. This guide provides a detailed comparison of two such dipeptides: L-Alanyl-L-Phenylalanine (Ala-Phe) and Glycyl-L-Phenylalanine (Gly-Phe). By examining their biochemical properties, transport kinetics, enzymatic stability, and potential biological activities, we aim to provide a comprehensive resource for researchers seeking to understand the nuanced differences that dictate their ultimate efficacy.

Biochemical Properties: A Tale of Two Side Chains

The fundamental difference between Ala-Phe and Gly-Phe lies in the N-terminal amino acid: alanine in the former and glycine in the latter. This seemingly minor substitution has significant implications for the physicochemical properties of the dipeptides, influencing their hydrophobicity, conformational flexibility, and interactions with biological targets.

Alanine possesses a methyl side chain, rendering it more hydrophobic than glycine, which has only a hydrogen atom as its side chain.[1] This difference in hydrophobicity can impact how these dipeptides interact with the binding pockets of transporters and enzymes. Glycine's lack of a bulky side chain imparts greater conformational flexibility to the peptide backbone, which can also influence its biological activity.[1]

PropertyAla-PheGly-Phe
Full Name L-Alanyl-L-PhenylalanineGlycyl-L-Phenylalanine
Abbreviation AFGF
Molecular Formula C₁₂H₁₆N₂O₃C₁₁H₁₄N₂O₃
Molecular Weight 236.27 g/mol 222.24 g/mol
Structure Alanine linked to PhenylalanineGlycine linked to Phenylalanine
Key Difference Contains Alanine (methyl side chain)Contains Glycine (hydrogen side chain)

Comparative Efficacy: A Multifaceted Analysis

The overall efficacy of a dipeptide is a composite of its intestinal transport, stability against degradation, and its intrinsic biological activity upon reaching its target. Here, we delve into a comparative analysis of these key parameters for Ala-Phe and Gly-Phe.

Intestinal Transport: The PepT1 Gateway

The primary route for the absorption of di- and tripeptides from the intestinal lumen into enterocytes is the proton-coupled peptide transporter 1 (PepT1).[1][2] This transporter exhibits broad substrate specificity and is a key determinant of the oral bioavailability of many peptide-based drugs and nutrients.[1] The affinity of a dipeptide for PepT1 and its subsequent translocation rate are critical factors in its overall efficacy.

Furthermore, studies have shown that certain dipeptides, including Gly-Sar and Gly-Phe, can upregulate the gene expression of PepT1 in intestinal epithelial cells. This suggests a potential for these dipeptides to enhance their own absorption and that of other PepT1 substrates over time.

PepT1_Transport_Mechanism cluster_lumen Intestinal Lumen (pH ~6.0) cluster_membrane Apical Membrane of Enterocyte cluster_cytosol Enterocyte Cytosol (pH ~7.4) Dipeptide Ala-Phe / Gly-Phe PepT1_out PepT1 (Outward-facing) Dipeptide->PepT1_out Binds H_ion H+ H_ion->PepT1_out Binds PepT1_in PepT1 (Inward-facing) PepT1_out->PepT1_in Conformational Change PepT1_in->PepT1_out Returns to outward conformation Dipeptide_in Ala-Phe / Gly-Phe PepT1_in->Dipeptide_in Releases H_ion_in H+ PepT1_in->H_ion_in Releases caption PepT1-mediated dipeptide transport.

Enzymatic Stability: Resisting Hydrolysis

Upon entering the enterocyte, and to some extent within the intestinal lumen and at the brush border membrane, dipeptides are susceptible to hydrolysis by various peptidases, breaking them down into their constituent amino acids. The rate of this hydrolysis is a critical factor determining whether the intact dipeptide can exert its biological effects.

The stability of the peptide bond can be influenced by the flanking amino acid residues. While specific comparative data on the hydrolysis rates of Ala-Phe and Gly-Phe by intestinal enzymes is scarce, some general principles can be applied. The presence of a methyl group on the alpha-carbon of alanine in Ala-Phe may offer some steric hindrance to peptidases compared to the simple hydrogen atom of glycine in Gly-Phe, potentially leading to a slightly slower rate of hydrolysis for Ala-Phe. However, this is likely to be enzyme-specific, and experimental verification is necessary.

Biological Activity: Beyond Nutritional Value

Beyond their role as a source of amino acids, dipeptides can exert specific biological activities. These can range from modulating cell signaling pathways to influencing hormone release.

The biological effects of Ala-Phe and Gly-Phe are likely to be influenced by the distinct properties of alanine and glycine. For instance, phenylalanine itself has been shown to stimulate the release of certain gut hormones and may play a role in appetite regulation. A modified form of phenylalanine, N-lactoyl-phenylalanine (Lac-Phe), has been identified as an "anti-hunger" molecule that is produced after exercise.[4] While the direct effects of Ala-Phe and Gly-Phe on such pathways are not well-documented in a comparative manner, it is plausible that they could have differential effects based on their N-terminal amino acid.

Generic_Signaling_Pathway Dipeptide Ala-Phe or Gly-Phe Receptor Cell Surface Receptor Dipeptide->Receptor Binds Transduction Signal Transduction Cascade (e.g., Kinase activation) Receptor->Transduction Activates Response Cellular Response (e.g., Gene expression, Enzyme activity) Transduction->Response Leads to caption Generic dipeptide signaling pathway.

Experimental Methodologies

To empirically compare the efficacy of Ala-Phe and Gly-Phe, a series of well-defined experiments are necessary. The following protocols provide a framework for such investigations.

In Vitro Intestinal Permeability Assay using Caco-2 Cells

This assay is a widely accepted model for predicting human intestinal drug and peptide absorption.[5][6][7][8] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that form tight junctions, mimicking the intestinal barrier.[5]

Caco2_Workflow start Start seed Seed Caco-2 cells on Transwell inserts start->seed culture Culture for 21-25 days to form a monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity culture->teer add_peptide Add Ala-Phe or Gly-Phe to the apical chamber teer->add_peptide incubate Incubate at 37°C add_peptide->incubate sample Collect samples from the basolateral chamber at various time points incubate->sample analyze Analyze dipeptide concentration by HPLC or LC-MS/MS sample->analyze calculate Calculate Apparent Permeability Coefficient (Papp) analyze->calculate end End calculate->end caption Caco-2 permeability assay workflow.

Protocol:

  • Cell Culture: Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding on Transwell Inserts: Seed the Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 0.4 µm pore size) in 12- or 24-well plates at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Formation: Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) using a voltmeter to confirm the integrity of the cell monolayer. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.0 for the apical side (to mimic the acidic microclimate of the small intestine) and pH 7.4 for the basolateral side.

    • Add the test dipeptides (Ala-Phe and Gly-Phe) at various concentrations to the apical chamber.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

    • To maintain sink conditions, replace the collected volume with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the dipeptides in the basolateral samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each dipeptide using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux of the dipeptide across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the dipeptide in the apical chamber.

Dipeptide Stability Assay in Simulated Intestinal Fluid

This assay evaluates the susceptibility of the dipeptides to enzymatic degradation in an environment that mimics the small intestine.

Protocol:

  • Prepare Simulated Intestinal Fluid (SIF): Prepare SIF containing relevant intestinal enzymes, such as pancreatin and brush border membrane enzymes. The composition of SIF can be based on standard pharmacopeial recipes.

  • Incubation:

    • Dissolve Ala-Phe and Gly-Phe in SIF to a final concentration.

    • Incubate the solutions at 37°C with gentle agitation.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding a protein precipitating agent, such as trichloroacetic acid (TCA) or acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining intact dipeptide using HPLC or LC-MS/MS.

  • Data Analysis: Plot the concentration of the intact dipeptide against time and determine the degradation rate constant and the half-life (t₁/₂) of each dipeptide.

Cellular Uptake and Functional Assay

This type of assay assesses the accumulation of the dipeptides within target cells and their subsequent effect on a specific biological process. The choice of cell line and functional endpoint will depend on the intended application of the dipeptides.

Protocol (General Template):

  • Cell Culture: Culture the target cell line to a desired confluency in multi-well plates.

  • Dipeptide Treatment:

    • Wash the cells with an appropriate buffer.

    • Add solutions of Ala-Phe or Gly-Phe at various concentrations to the cells.

  • Incubation: Incubate the cells for a predetermined period at 37°C.

  • Cell Lysis and Uptake Measurement:

    • Wash the cells to remove extracellular dipeptides.

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the intracellular concentration of the dipeptides in the cell lysate using HPLC or LC-MS/MS.

  • Functional Endpoint Measurement:

    • In parallel wells, treat the cells with the dipeptides as described above.

    • Measure the desired functional response. This could include, for example, measuring the phosphorylation of a signaling protein by Western blotting, assessing changes in gene expression by RT-qPCR, or determining cell viability using an MTT assay.

  • Data Analysis: Correlate the cellular uptake of each dipeptide with the observed functional response to determine their relative efficacy.

Conclusion

The choice between Ala-Phe and Gly-Phe for a specific application depends on a careful consideration of their respective properties. The subtle difference in their N-terminal amino acid can lead to variations in hydrophobicity, conformational flexibility, and potentially their affinity for the PepT1 transporter and susceptibility to enzymatic degradation. While Ala-Phe may exhibit slightly increased hydrophobicity, potentially influencing its interaction with biological membranes and proteins, Gly-Phe's greater flexibility could be advantageous for binding to certain receptors.

The available data suggests that both dipeptides are likely substrates for the PepT1 transporter, a critical factor for their oral bioavailability. However, the lack of direct, head-to-head comparative studies on their transport kinetics, enzymatic stability, and biological activities underscores the need for further research. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative efficacy studies. By systematically evaluating these key parameters, researchers can make informed decisions in the development of novel dipeptide-based therapeutics and nutritional products.

References

  • Amoeba Sisters. (2018, August 30). Intro to Cell Signaling [Video]. YouTube. [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Buyse, M., et al. (2001). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. The Journal of Clinical Investigation, 108(10), 1483–1494. [Link]

  • Inui, K., et al. (2000). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. American Journal of Physiology-Gastrointestinal and Liver Physiology, 279(3), G463-G471. [Link]

  • Ito, K., et al. (2013). Targeting ketone drugs towards transport by the intestinal peptide transporter, PepT1. MedChemComm, 4(2), 349-354. [Link]

  • Khan Academy. (n.d.). Introduction to cell signaling. Retrieved from [Link]

  • Lea, T. (2015). Caco-2 cell permeability assays to measure drug absorption. Methods in Molecular Biology, 1250, 279–291. [Link]

  • Ma, T. Y. (2004). Caco-2 cell permeability assays to measure drug absorption. Methods in Molecular Biology, 243, 279-91.
  • Ménard, O., et al. (2022). Gastrointestinal Protein Hydrolysis Kinetics: Opportunities for Further Infant Formula Improvement. Nutrients, 14(7), 1493. [Link]

  • Parker, J. L., et al. (2014). Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide. Molecular Pharmaceutics, 11(11), 4040–4048. [Link]

  • Pappenberger, A. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. In Optimization in Drug Discovery (pp. 143-167). Humana Press.
  • Post-translational modification. (2024, January 29). In Wikipedia. [Link]

  • Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175–185. [Link]

  • Volpe, D. A. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Methods in Molecular Biology, 426, 143-167.
  • Wikipedia contributors. (2024, January 29). Post-translational modification. In Wikipedia, The Free Encyclopedia. Retrieved 10:00, February 6, 2026, from [Link]

  • Wisbrun, N., et al. (2023). Unraveling the kinetics and pharmacology of human PepT1 using solid supported membrane-based electrophysiology. Refubium. [Link]

  • Wu, Z., et al. (2022). N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models. Metabolites, 12(11), 1056. [Link]

  • Zhang, Y., et al. (2010). A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists. Journal of Biological Chemistry, 285(31), 23831–23839. [Link]

  • Verywell Health. (2024, April 4). An 'Anti-Hunger' Molecule Produced After Exercise Could Help Develop New Weight Loss Drugs. Retrieved from [Link]

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The Dipeptide Dilemma: H-Ala-Phe-NH2 • HCl as a Negative or Positive Control in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Rigorous Experimental Design

In the landscape of drug discovery and cellular signaling research, the integrity of an experiment hinges on the judicious selection of controls. While positive controls validate an assay's responsiveness, the humble negative control stands as a sentinel against false positives, ensuring that observed effects are specific to the experimental variable. This guide delves into the nuanced application of the dipeptide H-Ala-Phe-NH2 • HCl as a potential control, providing a framework for its evaluation and comparison with other standard controls in G Protein-Coupled Receptor (GPCR) activation and cytotoxicity assays.

The Rationale for a Simple Dipeptide Control

The ideal negative control is a substance that is structurally similar to the active compound but is devoid of the specific biological activity being measured. The choice of H-Ala-Phe-NH2 • HCl as a candidate for a negative control is rooted in its simplicity. As a dipeptide, it possesses the basic peptide backbone, making it a more suitable control than a vehicle alone when the test articles are peptides. The rationale is that it mimics the general chemical nature of a peptide without presenting a specific bioactive sequence. However, as we will explore, no molecule is universally inert, and rigorous validation is paramount.

H-Ala-Phe-NH2 • HCl in the Context of GPCR Signaling

G Protein-Coupled Receptors (GPCRs) are a vast family of transmembrane receptors that play crucial roles in cellular communication. The activation of a GPCR by a ligand initiates a cascade of intracellular events, often leading to the production of second messengers like cyclic AMP (cAMP) or an increase in intracellular calcium.

As a Negative Control in GPCR Activation Assays

For a typical GPCR screening assay, a compound is tested for its ability to elicit a response, such as an increase in intracellular calcium. In this context, H-Ala-Phe-NH2 • HCl would be hypothesized to be an effective negative control if it does not interact with the GPCR of interest to trigger a signaling cascade. Its small size and lack of a known consensus binding motif for many GPCRs make it a plausible candidate.

However, it is crucial to acknowledge that even simple dipeptides can exhibit biological activity. For instance, the structurally related metabolite N-Lactoyl-phenylalanine has been shown to activate specific GPCRs. Therefore, the suitability of H-Ala-Phe-NH2 • HCl as a negative control must be empirically determined for each specific GPCR and assay system.

A superior negative control, particularly for a peptide therapeutic, is often a scrambled peptide . A scrambled peptide has the same amino acid composition as the active peptide but in a randomized sequence. This control helps to rule out non-specific effects related to the charge, hydrophobicity, or overall composition of the peptide.

Comparison of Controls in a GPCR Calcium Flux Assay

Control TypeCompoundExpected Outcome in a Calcium Flux AssayRationale
Positive Control Known Agonist (e.g., Carbachol for Muscarinic Receptors)Robust increase in intracellular calciumValidates that the cells are responsive and the assay is working correctly.
Negative Control (Candidate) H-Ala-Phe-NH2 • HClNo significant change in intracellular calciumAssumed to be biologically inert for the specific receptor being tested.
Negative Control (Ideal) Scrambled Peptide of the Active CompoundNo significant change in intracellular calciumControls for non-specific effects of the amino acid composition.
Vehicle Control Assay Buffer (e.g., HBSS)No change in intracellular calciumEstablishes the baseline response of the cells.

GPCR_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Addition cluster_readout Data Acquisition cluster_analysis Data Analysis plate_cells Plate cells expressing the target GPCR load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_pos Add Positive Control (Known Agonist) add_neg Add H-Ala-Phe-NH2 . HCl (Negative Control) add_test Add Test Compound add_vehicle Add Vehicle Control measure_fluorescence Measure fluorescence intensity over time add_pos->measure_fluorescence add_neg->measure_fluorescence add_test->measure_fluorescence add_vehicle->measure_fluorescence calculate_response Calculate the change in fluorescence measure_fluorescence->calculate_response compare_responses Compare responses to controls calculate_response->compare_responses

Experimental Protocol: GPCR Calcium Flux Assay
  • Cell Culture: Culture HEK293 cells stably expressing the target GPCR in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS).

  • Incubation: Remove the culture medium from the cells and add the dye-loading buffer. Incubate the plate at 37°C for 60 minutes.

  • Washing: Gently wash the cells twice with HBSS to remove any extracellular dye.

  • Compound Preparation: Prepare serial dilutions of the positive control, H-Ala-Phe-NH2 • HCl, the test compound, and the scrambled peptide in HBSS.

  • Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: Add the prepared compounds to the respective wells and continue to record the fluorescence intensity for 2-3 minutes.

  • Data Analysis: The change in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence. The data is then normalized to the response of the positive control.

Evaluating H-Ala-Phe-NH2 • HCl in Cytotoxicity Assays

Assessing the potential toxicity of a new therapeutic candidate is a critical step in drug development. A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

As a Negative Control in Cytotoxicity Assays

In a cytotoxicity assay, a negative control should not affect cell viability. H-Ala-Phe-NH2 • HCl, being a simple dipeptide composed of naturally occurring amino acids, is generally expected to have low toxicity. However, high concentrations of individual amino acids, such as phenylalanine, have been reported to inhibit cell growth. Therefore, it is essential to test a range of concentrations of H-Ala-Phe-NH2 • HCl to establish a non-toxic concentration range if it is to be used as a negative control.

A standard positive control for cytotoxicity is a compound known to induce cell death, such as doxorubicin or staurosporine.

Comparison of Controls in an MTT Cytotoxicity Assay

Control TypeCompoundExpected Outcome in an MTT AssayRationale
Positive Control DoxorubicinSignificant decrease in cell viabilityValidates that the assay can detect cytotoxic effects.
Negative Control (Candidate) H-Ala-Phe-NH2 • HClNo significant change in cell viability at the tested concentrationsAssumed to be non-toxic and serves as a baseline for a non-toxic peptide.
Vehicle Control Cell Culture Medium100% cell viability (baseline)Represents the normal health and metabolic activity of the cells.

Cytotoxicity_Assay_Logic cluster_controls Experimental Arms Start Start with healthy cells in culture Treatment Treat cells with compounds for 24-48 hours Start->Treatment Positive_Control Positive Control (e.g., Doxorubicin) Negative_Control Negative Control (H-Ala-Phe-NH2 . HCl) Test_Compound Test Compound Vehicle_Control Vehicle Control (Medium) MTT_Addition Add MTT reagent Incubation Incubate to allow formazan formation MTT_Addition->Incubation Solubilization Solubilize formazan crystals Incubation->Solubilization Readout Measure absorbance at 570 nm Solubilization->Readout Analysis Compare absorbance values to determine relative cell viability Readout->Analysis Analyze Data

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed a human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of H-Ala-Phe-NH2 • HCl, a positive control (e.g., doxorubicin), and the test compound in the cell culture medium.

  • Incubation: Replace the medium in the wells with the medium containing the test compounds and controls. Incubate for 24 to 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

Conclusion: A Tool for Rigor, Not a Universal Standard

H-Ala-Phe-NH2 • HCl can be a useful tool in the researcher's arsenal of controls, particularly as a preliminary negative control in peptide-based assays. Its simple, defined structure provides a baseline for non-specific effects that a vehicle control alone cannot. However, the potential for unforeseen biological activity necessitates a cautious and evidence-based approach.

Key Takeaways:

  • Context is Critical: The suitability of H-Ala-Phe-NH2 • HCl as a negative control is entirely dependent on the specific biological question, the assay system, and the target being investigated.

  • Empirical Validation is Non-Negotiable: Researchers must empirically test H-Ala-Phe-NH2 • HCl to confirm its lack of activity in their specific assay before relying on it as a negative control.

  • The "Gold Standard" Varies: For peptide-based therapeutics, a scrambled peptide with the same amino acid composition is often a more rigorous negative control.

  • Never a Positive Control (in most contexts): Given its simple structure and lack of known potent, specific agonistic activity on a wide range of targets, it is highly unlikely that H-Ala-Phe-NH2 • HCl would serve as a positive control in most standard cellular assays. A positive control must be a substance known to elicit a strong and reproducible positive response.

Ultimately, the choice of any control, including H-Ala-Phe-NH2 • HCl, should be a deliberate and scientifically justified decision, documented and validated to ensure the robustness and reproducibility of the experimental findings.

References

  • Principles of Negative Controls in Experimental Biology.
  • GPCR Signaling and Assay Technologies. (A review article on GPCR biology and screening methods).
  • Cytotoxicity Assays: A Guide to Methods and Interpretation. (A methodological review of common in vitro toxicity assays).
  • The Use of Scrambled Peptides as Negative Controls in Cellular Assays.
  • Biological Activity of Small Peptides. (A review on the known and potential biological roles of di- and tripeptides).

Comparative study of analytical techniques for dipeptide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dipeptides represent a unique analytical challenge in drug development and metabolomics. Unlike larger proteins, they often lack sufficient secondary structure for specific immunoassays; unlike small non-polar drugs, they are highly zwitterionic and hydrophilic, leading to poor retention on standard Reversed-Phase (RP) columns. Furthermore, the prevalence of isobaric isomers (e.g., Leu-Gly vs. Ile-Gly) and stereoisomers (L,L vs. L,D) demands orthogonal separation mechanisms.

This guide provides a critical comparison of the four dominant analytical platforms: UHPLC (HILIC/RP) , LC-MS/MS , Capillary Electrophoresis (CE) , and NMR . We move beyond textbook definitions to examine the operational realities—sensitivity limits, matrix effects, and structural resolution—required for robust characterization.

Technical Deep Dive: The Four Pillars of Characterization

Chromatography: The Polarity Paradox (RP vs. HILIC)

Standard C18 RP-HPLC is often insufficient for dipeptides due to "blow-through"—elution near the void volume (


) caused by high polarity.
  • Reversed-Phase (RP): Requires ion-pairing agents like Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to induce retention. However, TFA causes significant signal suppression in Mass Spectrometry (MS).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The superior choice for polar dipeptides (e.g., Carnosine, Gly-Gln). It utilizes a water-rich layer on a polar stationary phase (Amide or Zwitterionic), retaining analytes based on hydrophilicity.

Expert Insight: For LC-MS workflows, avoid TFA. Use Ammonium Formate (10mM) in the aqueous phase of a HILIC method to maintain ionization efficiency while ensuring adequate peak shape.

Mass Spectrometry (LC-MS/MS): The Sensitivity Standard

Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification .

  • Selectivity: Differentiates peptides by precursor (

    
    ) and product (
    
    
    
    ) ions.
  • Limitation: Cannot distinguish isobaric isomers (e.g., Leucine vs. Isoleucine variants) if they co-elute and share fragments.

Capillary Electrophoresis (CE): High-Efficiency Chiral Resolution

CE separates based on charge-to-size ratio. It is indispensable for chiral purity analysis (determining % D-amino acid impurities) where LC requires expensive, specialized chiral columns.

  • Mechanism: Cyclodextrins are added to the background electrolyte (BGE) to form transient diastereomeric complexes, resolving enantiomers.

NMR Spectroscopy: The Structural Arbitrator

While lacking the sensitivity for pharmacokinetic (PK) studies, NMR is the only technique that provides absolute structural confirmation without reference standards, particularly for distinguishing cis/trans peptide bond rotamers and diastereomers.

Comparative Performance Analysis

The following data summarizes typical performance metrics observed in a regulated bioanalytical setting.

FeatureLC-MS/MS (QqQ) UHPLC-UV (HILIC) Capillary Electrophoresis (CE) NMR (600 MHz)
Primary Utility Trace Quantification (PK)Purity & Potency (CMC)Chiral Purity / Charge VariantsStructural Elucidation
LOD (Typical) 1 - 10 pg/mL (fmol)0.5 - 1 µg/mL1 - 5 µg/mL> 100 µg/mL (mM range)
Linearity (

)
> 0.995 (4 orders)> 0.999 (2-3 orders)> 0.990 (2 orders)N/A (Qualitative)
Throughput High (5-10 min/sample)Medium (15-30 min)Medium (20-40 min)Low (Hours/sample)
Specificity Excellent (m/z + fragment)Moderate (Retention time)High (Electrophoretic mobility)Absolute (Chemical shift)
Key Limitation Ion Suppression / IsobarsLow Sensitivity for non-aromaticsSensitivity / Injection precisionLow Sensitivity

Visualization: Method Selection & Workflow

Decision Matrix: Selecting the Right Technique

This flowchart guides the researcher based on the specific analytical goal (Quantification vs. Identification vs. Purity).

MethodSelection Start Analytical Goal? Quant Quantification (PK/Bioanalysis) Start->Quant Struct Structure/ID (Unknowns) Start->Struct Purity Purity/Impurity (QC/CMC) Start->Purity Matrix Complex Matrix? (Plasma/Urine) Quant->Matrix NMR NMR (2D NOESY) Stereochem ID Struct->NMR Isobar Isobaric/Chiral differentiation? Purity->Isobar LCMS LC-MS/MS (MRM) High Sensitivity Matrix->LCMS Yes HILIC HILIC-UV/MS Polar Retention Matrix->HILIC No (Formulation) Isobar->HILIC General Impurities CE CE (CZE/MEKC) Chiral Resolution Isobar->CE Chiral/Isomers

Figure 1: Decision tree for selecting analytical techniques based on specific characterization requirements (Sensitivity vs. Selectivity).

Analytical Workflow: LC-MS/MS vs. HILIC Mechanism

Comparing the retention and detection logic.

Mechanism cluster_0 HILIC Separation Mechanism cluster_1 MS/MS Detection (MRM) PolarPhase Polar Stationary Phase (Amide/Zwitterionic) WaterLayer Water-Rich Layer (Adsorbed) PolarPhase->WaterLayer Partition Partitioning (Analyte Distribution) WaterLayer->Partition Elution Elution (Inc. Water Content) Partition->Elution Ionization ESI Source (Formation of [M+H]+) Q1 Q1 Filter (Select Precursor) Ionization->Q1 Collision Collision Cell (q2) (Fragmentation) Q1->Collision Q3 Q3 Filter (Select Fragment) Collision->Q3

Figure 2: Mechanistic workflow of HILIC separation partitioning coupled with Triple Quadrupole MS/MS detection.

Experimental Protocols

Protocol A: HILIC-MS/MS Quantitation of Polar Dipeptides

Objective: Quantification of Carnosine (β-Ala-His) in plasma. Rationale: HILIC is chosen to retain the polar dipeptide without ion-pairing agents that suppress MS signal.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL plasma.

    • Add 150 µL cold Acetonitrile (ACN) containing internal standard (IS) (e.g., Carnosine-d3).

    • Vortex 30s, Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to a polypropylene vial. Note: Do not evaporate to dryness if using HILIC; the high organic content is the ideal injection solvent.

  • LC Conditions:

    • Column: Amide-functionalized HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient:

      • 0-1 min: 90% B (Isocratic hold for loading).

      • 1-5 min: 90% -> 60% B (Linear gradient).

      • 5-7 min: 60% B (Hold).

      • 7.1 min: 90% B (Re-equilibration).

    • Flow Rate: 0.4 mL/min.[3]

  • MS/MS Parameters (ESI Positive):

    • Source Temp: 500°C.

    • Transitions (MRM):

      • Carnosine: m/z 227.1 -> 110.1 (Quantifier), 227.1 -> 156.1 (Qualifier).

      • IS (Carnosine-d3): m/z 230.1 -> 110.1.

Self-Validation Check: The retention time must be > 2.5 x


 (void volume) to ensure no ion suppression from unretained salts.
Protocol B: Chiral Purity Analysis by Capillary Electrophoresis (CE)

Objective: Determination of D-isomer impurity (e.g., D-Ala-L-His) in a synthetic batch.

  • Background Electrolyte (BGE) Preparation:

    • Buffer: 50 mM Phosphate buffer, pH 2.5.

    • Chiral Selector: Add 20 mM Sulfated-β-Cyclodextrin (S-β-CD). Note: The negatively charged CD moves opposite to the EOF, enhancing resolution.

  • Instrument Setup:

    • Capillary: Fused silica, 50 µm ID x 50 cm effective length.

    • Conditioning: Flush with 0.1M NaOH (2 min), Water (2 min), BGE (5 min).

  • Separation:

    • Injection: Hydrodynamic (50 mbar for 5 sec).

    • Voltage: +25 kV (Normal Polarity).

    • Detection: UV at 200 nm (peptide bond).

    • Temperature: 25°C.

Self-Validation Check: Resolution (


) between L-L and D-L isomers must be > 1.5. If 

, lower the voltage or increase Cyclodextrin concentration.

References

  • Comparison of CE and LC-MS for Peptide Analysis LCGC International. (2000). A Comparison of CE–MS and LC–MS for Peptide Samples. [Link]

  • HILIC vs. Reversed-Phase for Polar Molecules Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Advantages of Capillary Electrophoresis Chromatography Today. (2014). Advantages and Disadvantages of Capillary Electrophoresis. [Link]

  • NMR Spectroscopy for Isomer Detection ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • LC-MS/MS Quantification Concepts (LLOQ) Separation Science. (2024). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of H-Ala-Phe-NH2·HCl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: A Hazard Assessment

H-Ala-Phe-NH2·HCl is comprised of a dipeptide, L-Alanyl-L-phenylalaninamide, and hydrochloric acid. The primary, immediate hazard associated with this compound is the corrosive nature of the hydrochloride component.[1][2][3][4] The peptide itself, being composed of naturally occurring amino acids, is generally considered to have low toxicity. An SDS for the similar compound L-Phenylalanine amide hydrochloride salt (H-Phe-NH2·HCl) indicates no known significant physical or chemical hazards, though it may cause irritation to the skin, eyes, and respiratory tract upon direct contact.[5] Another source for a similar compound, H-DL-Phe-NH2.HCl, provides GHS hazard statements indicating it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[6] Therefore, a conservative approach necessitates treating H-Ala-Phe-NH2·HCl as a potential irritant and a corrosive substance, primarily when in solution.

Hazard ConsiderationAssessed Risk LevelRationale
Corrosivity High (in solution) Due to the hydrochloride component, aqueous solutions will be acidic and corrosive.[1][2][3][4]
Toxicity Low The peptide is composed of common amino acids. Similar peptide hydrochlorides show low toxicity.[5]
Irritation Moderate Potential for skin, eye, and respiratory irritation, especially in powdered form.[5][6]
Environmental Hazard Low (when neutralized) The primary environmental concern is the acidity, which is mitigated by neutralization.[7]

The Core of Safe Disposal: Neutralization

The cornerstone of safely disposing of H-Ala-Phe-NH2·HCl lies in addressing its primary hazard: corrosivity. This is achieved through neutralization, a chemical process that adjusts the pH of the waste to a neutral range (typically between 6 and 8). For acidic waste, this involves the addition of a weak base. Sodium bicarbonate (baking soda) is an excellent and readily available choice for laboratory settings.[8][9] The reaction of the hydrochloric acid component with sodium bicarbonate produces harmless sodium chloride, water, and carbon dioxide gas.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of H-Ala-Phe-NH2·HCl waste.

DisposalWorkflow Disposal Decision Workflow for H-Ala-Phe-NH2.HCl start Start: H-Ala-Phe-NH2.HCl Waste waste_form Is the waste solid or an aqueous solution? start->waste_form solid_waste Solid Waste (unused compound, contaminated labware) waste_form->solid_waste Solid solution_waste Aqueous Solution waste_form->solution_waste Aqueous Solution hazardous_waste Dispose of as hazardous chemical waste via licensed contractor solid_waste->hazardous_waste neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to pH 6-8 solution_waste->neutralize check_local_regs Check local regulations for non-hazardous chemical waste disposal neutralize->check_local_regs check_local_regs->hazardous_waste Not Permitted non_hazardous_waste Dispose of as non-hazardous laboratory waste (e.g., drain disposal with copious water, solid waste container) check_local_regs->non_hazardous_waste Permitted end End of Disposal Process hazardous_waste->end non_hazardous_waste->end

Caption: A flowchart outlining the decision-making steps for the safe disposal of H-Ala-Phe-NH2·HCl waste.

Step-by-Step Disposal Protocols

Adherence to the following step-by-step protocols is essential for ensuring the safe and compliant disposal of H-Ala-Phe-NH2·HCl.

Protocol 1: Disposal of Solid H-Ala-Phe-NH2·HCl Waste

This protocol applies to unused, solid H-Ala-Phe-NH2·HCl and any labware (e.g., weighing paper, contaminated gloves) that has come into contact with the solid compound.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves.

  • Waste Collection:

    • Carefully sweep any remaining solid H-Ala-Phe-NH2·HCl into a designated hazardous waste container.

    • Place all contaminated disposable labware, including gloves, into the same container.

  • Labeling: Clearly label the hazardous waste container as "Hazardous Waste" and list the contents, including "H-Ala-Phe-NH2·HCl".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with your institution's and local regulations.[10]

Protocol 2: Disposal of Aqueous Solutions of H-Ala-Phe-NH2·HCl

This protocol is for the disposal of solutions containing dissolved H-Ala-Phe-NH2·HCl.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and nitrile gloves.

  • Dilution (for concentrated solutions): If the solution is concentrated, it is prudent to first dilute it. In a fume hood, slowly add the acidic solution to a larger volume of cold water. Never add water to acid.

  • Neutralization:

    • Place the beaker containing the diluted acidic solution on a stir plate in a fume hood.

    • Slowly add a weak base, such as a saturated solution of sodium bicarbonate or a 1M sodium hydroxide solution, while monitoring the pH with a calibrated pH meter or pH strips.[11]

    • Continue adding the base dropwise until the pH of the solution is between 6 and 8. Be aware that the reaction with sodium bicarbonate will produce carbon dioxide gas, so add the base slowly to avoid excessive foaming.[8][9]

  • Verification and Disposal:

    • Once the pH is stable within the neutral range, consult your local and institutional regulations.[12]

    • If permitted, the neutralized solution can typically be poured down the drain with a copious amount of running water.[8][9]

    • If drain disposal is not permitted, the neutralized solution should be collected in a hazardous waste container, labeled appropriately, and disposed of through a licensed contractor.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste is a fundamental responsibility of every researcher and laboratory professional. While H-Ala-Phe-NH2·HCl may not be a highly toxic compound, its acidic nature necessitates a clear and scientifically sound disposal protocol centered on neutralization. By following the procedures outlined in this guide, you can ensure the safety of your laboratory personnel, remain in compliance with environmental regulations, and contribute to a culture of safety and responsibility within the scientific community.

References

  • Google. (n.d.). Current time in Ribeirão Preto, BR.
  • EDM 3, LLC. (2020, January 1).
  • MilliporeSigma. (n.d.). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®.
  • Carl ROTH. (n.d.).
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal.
  • ChemScene. (n.d.). H-DL-Phe-NH2.HCl | 108321-83-1.
  • AAPPTec, LLC. (n.d.). MSDS H-Phe-NH2. HCl.
  • CK-12 Foundation. (n.d.). How should hydrochloric acid be disposed of?.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrochloric acid.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Lab Alley. (n.d.). How to neutralize hydrochloric acid.
  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022.
  • Mindat.org. (2023, March 22). Techniques for Collectors : Neutralising used HCl before disposing it.
  • SEASTAR CHEMICALS. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Hydrochloric Acid | HCl | CID 313. PubChem.
  • University of Georgia Environmental Safety Division. (n.d.).
  • Bio-Synthesis Inc. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • GOV.UK. (n.d.).
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Merck Millipore. (n.d.). L-Phenylalanine CAS 63-91-2 | 107267.
  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine | C9H11NO2 | CID 6140. PubChem.
  • Wikipedia. (n.d.). Phenol.

Sources

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.